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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromopyridine-3-carboxylic Acid-D3

Executive Summary This technical guide provides a comprehensive overview of 5-Bromopyridine-3-carboxylic Acid-D3, a deuterated analog of a valuable building block in pharmaceutical and agrochemical research. The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromopyridine-3-carboxylic Acid-D3, a deuterated analog of a valuable building block in pharmaceutical and agrochemical research. The strategic incorporation of deuterium at the 2, 4, and 6 positions of the pyridine ring offers a powerful tool for researchers investigating metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of bioactive molecules. This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical methodologies for the characterization of this isotopically labeled compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis and application of deuterated heterocyclic compounds.

Introduction: The Significance of Deuterium Labeling

In modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling, particularly the replacement of hydrogen with its stable, heavier isotope deuterium, has emerged as a critical technique in these investigations.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect.[3][4] This property can be leveraged to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a decrease in the formation of toxic metabolites.[2][3][5]

5-Bromopyridine-3-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals targeting neurological disorders and agrochemicals.[6][7] Its deuterated form, 5-Bromopyridine-3-carboxylic Acid-D3, serves as an invaluable internal standard for quantitative mass spectrometry-based bioanalysis and as a tracer in metabolic studies.[1] Furthermore, its use as a starting material allows for the synthesis of novel deuterated end-products with potentially enhanced therapeutic properties.[5] This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this important research chemical.

Chemical Structure and Physicochemical Properties

The defining feature of 5-Bromopyridine-3-carboxylic Acid-D3 is the substitution of the hydrogen atoms at positions 2, 4, and 6 of the pyridine ring with deuterium. This selective labeling provides metabolic stability at these key positions without significantly altering the molecule's overall size, shape, or core chemical reactivity.

Diagram of the Chemical Structure of 5-Bromopyridine-3-carboxylic Acid-D3

Caption: Chemical structure of 5-Bromopyridine-3-carboxylic Acid-D3.

The physicochemical properties of 5-Bromopyridine-3-carboxylic Acid-D3 are expected to be very similar to its non-deuterated analog. However, subtle differences in properties such as pKa can arise from the electronic effects of deuterium.[8][9][10]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Identifiers
IUPAC Name5-bromopyridine-3-carboxylic acid-2,4,6-d3-
CAS NumberNot assigned-
Molecular FormulaC₆HD₃BrNO₂[5]
Molecular Weight205.02 g/mol [5]
InChI KeyFQIUCPGDKPXSLL-UHFFFAOYSA-N (non-deuterated)[11][12]
SMILESO=C(O)c1c(D)nc(D)c(Br)c1D-
Physical Properties
AppearanceWhite to light brown powder (predicted)[7]
Melting Point178-186 °C (for non-deuterated)[7]
SolubilitySlightly soluble in DMSO and Methanol (predicted)
pKa~3.0 (predicted, slightly lower than non-deuterated)[9][12]
LogP~1.54 (predicted, for non-deuterated)[12]

Synthesis of 5-Bromopyridine-3-carboxylic Acid-D3

The synthesis of 5-Bromopyridine-3-carboxylic Acid-D3 can be achieved through a robust and efficient H/D exchange reaction on the non-deuterated starting material. Base-catalyzed H/D exchange is a particularly effective method for deuterating the positions ortho and para to the nitrogen in the pyridine ring.[13] The electron-withdrawing nature of the carboxylic acid group and the bromine atom further influence the acidity of the ring protons, making them susceptible to exchange under the right conditions.

The following protocol is a representative method based on established principles of base-catalyzed deuterium exchange.

Diagram of the Synthetic Workflow

G start Start: 5-Bromopyridine-3-carboxylic acid dissolve Dissolve in DMSO-d6 start->dissolve add_base Add KOtBu (catalyst) dissolve->add_base heat Heat at elevated temperature (e.g., 80-100 °C) add_base->heat monitor Monitor reaction by 1H NMR (disappearance of H-2, H-4, H-6 signals) heat->monitor quench Quench with D2O monitor->quench acidify Acidify with DCl in D2O to pH ~3 quench->acidify precipitate Precipitate the product acidify->precipitate filter Filter and wash with cold D2O precipitate->filter dry Dry under vacuum filter->dry end_node End Product: 5-Bromopyridine-3-carboxylic Acid-D3 dry->end_node

Caption: Synthetic workflow for 5-Bromopyridine-3-carboxylic Acid-D3.

Experimental Protocol: Base-Catalyzed H/D Exchange

This protocol is designed to be self-validating, with an in-process control step using ¹H NMR to ensure the complete exchange of the target protons.

Materials:

  • 5-Bromopyridine-3-carboxylic acid

  • Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • Potassium tert-butoxide (KOtBu)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated hydrochloric acid (DCl in D₂O, e.g., 35 wt. %)

  • Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

  • NMR tubes

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add 5-Bromopyridine-3-carboxylic acid (1 equivalent).

  • Dissolution: Add anhydrous DMSO-d6 to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add potassium tert-butoxide (0.2-0.5 equivalents) to the solution. The use of a sub-stoichiometric amount of a strong, non-nucleophilic base is crucial to facilitate the deprotonation-reprotonation (deuteration) cycle without causing unwanted side reactions.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the H/D exchange can be monitored by taking small aliquots from the reaction mixture, quenching them with a drop of D₂O, and analyzing by ¹H NMR. The disappearance of the signals corresponding to the protons at the 2, 4, and 6 positions indicates the progression of the reaction.

  • Reaction Completion: Continue heating until the integration of the target proton signals in the ¹H NMR spectrum is negligible, indicating >98% deuteration.

  • Workup - Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of D₂O.

  • Workup - Acidification and Precipitation: Acidify the solution to a pH of approximately 3 using a solution of DCl in D₂O. This step protonates (deuterates) the carboxylate and causes the product to precipitate. The use of deuterated acid and solvent is essential to prevent back-exchange.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold D₂O to remove any residual salts.

  • Drying: Dry the product under high vacuum to yield 5-Bromopyridine-3-carboxylic Acid-D3 as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the successful and site-selective incorporation of deuterium.

  • ¹H NMR: The ¹H NMR spectrum of the final product should show a significant reduction or complete absence of signals corresponding to the protons at the 2, 4, and 6 positions of the pyridine ring when compared to the spectrum of the starting material. The only remaining aromatic signal would be a singlet for the proton at the 5-position. The carboxylic acid proton signal will also be present, though its chemical shift can be broad and solvent-dependent. The isotopic purity can be calculated by comparing the integration of the residual proton signals to a known internal standard.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons (C-2, C-4, and C-6) will appear as triplets due to coupling with the deuterium nucleus (spin I = 1), and they may be slightly upfield compared to the non-deuterated analog.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the incorporated deuterium atoms, providing definitive proof of labeling at the expected positions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to further assess the level of isotopic incorporation.

  • Expected Molecular Ion: The molecular weight of 5-Bromopyridine-3-carboxylic Acid-D3 is 205.02 g/mol , an increase of 3 units compared to the non-deuterated analog (202.01 g/mol ).

  • Isotopic Pattern: A key feature in the mass spectrum of a brominated compound is the characteristic M+ and M+2 isotopic peaks, which are present in an approximately 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For the D3-labeled compound, the mass spectrum will exhibit a pair of molecular ion peaks at m/z 205 and 207, both of nearly equal intensity. The presence of this pattern confirms the incorporation of one bromine atom in the molecule.

  • Fragmentation: The principal fragmentation pathway for bromopyridines is often the loss of the bromine atom, leaving a carbocation. Loss of the carboxylic acid group is also a likely fragmentation pathway.

Diagram of the Analytical Workflow

G sample 5-Bromopyridine-3-carboxylic Acid-D3 Sample nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms h_nmr 1H NMR: Confirm absence of H-2, H-4, H-6; calculate isotopic purity nmr->h_nmr c_nmr 13C NMR: Observe triplets for C-D bonds nmr->c_nmr d_nmr 2H NMR: Directly observe D at positions 2, 4, 6 nmr->d_nmr mol_weight Confirm Molecular Weight (205.02 g/mol) ms->mol_weight isotope_pattern Observe M+ and M+2 peaks at m/z 205/207 (1:1 ratio) ms->isotope_pattern final Characterized Product h_nmr->final c_nmr->final d_nmr->final mol_weight->final isotope_pattern->final

Caption: Workflow for the analytical characterization of the final product.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions must be observed when handling 5-Bromopyridine-3-carboxylic Acid-D3.

  • Hazard Classification: The non-deuterated analog is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[14] It is prudent to handle the deuterated compound with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Protect from light and moisture to prevent degradation.

While deuterated compounds themselves are not generally considered more toxic than their non-deuterated counterparts, their altered metabolic profiles could potentially lead to different toxicological outcomes, although this is not a common concern for stable-labeled internal standards.[1][18]

Conclusion

5-Bromopyridine-3-carboxylic Acid-D3 is a valuable tool for researchers in the pharmaceutical and chemical sciences. Its synthesis via a straightforward H/D exchange protocol, coupled with robust analytical characterization, allows for its confident use in a variety of applications. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this and other selectively deuterated heterocyclic compounds, empowering researchers to further unravel the complexities of drug metabolism and reaction mechanisms.

References

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Isotopic Mass of 5-Bromopyridine-3-carboxylic Acid-D3

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecular weight and isotopic mass...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and isotopic mass of 5-Bromopyridine-3-carboxylic Acid-D3, a deuterated analog of a key synthetic intermediate. For professionals in drug development and metabolic research, precise characterization of isotopically labeled compounds is paramount for quantitative assays and mechanistic studies. This document delineates the fundamental principles differentiating molecular weight from monoisotopic mass, provides detailed, field-proven protocols for their experimental determination using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, and presents the calculated and theoretical values for the title compound. By explaining the causality behind experimental choices, this guide serves as a practical resource for ensuring data integrity and analytical rigor.

Introduction: The Significance of Isotopic Labeling

Isotopically labeled compounds, such as 5-Bromopyridine-3-carboxylic Acid-D3, are indispensable tools in modern pharmaceutical and biomedical research. The substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), creates a molecule that is chemically similar to its parent compound but possesses a distinct mass. This mass difference allows researchers to use the deuterated compound as an internal standard in quantitative bioanalysis, significantly improving the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) assays.[1] Furthermore, deuterium labeling is instrumental in metabolic fate and pharmacokinetic studies, enabling the unambiguous tracing of a molecule and its metabolites within a biological system.

5-Bromopyridine-3-carboxylic Acid is a versatile building block in the synthesis of various biologically active molecules.[2] Its deuterated form, 5-Bromopyridine-3-carboxylic Acid-D3, is therefore of significant interest for the development of robust analytical methods for novel therapeutics. Accurate determination of its molecular weight and, more critically, its isotopic mass, is the foundational step in its validation and application.

Theoretical Mass Determination: Molecular Weight vs. Isotopic Mass

A common point of confusion in analytical chemistry is the distinction between molecular weight and isotopic (or monoisotopic) mass. While often used interchangeably in less precise contexts, they are fundamentally different concepts.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule, calculated using the atomic weights of its constituent elements. The atomic weight of an element is the average mass of its naturally occurring isotopes, weighted by their abundance.[3] Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Isotopic Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant stable isotope of each element. It is a precise value for a single, specific isotopic composition of a molecule and is expressed in Daltons (Da) or unified atomic mass units (u). High-resolution mass spectrometers measure the monoisotopic mass of individual ions.[4]

For 5-Bromopyridine-3-carboxylic Acid-D3, understanding this distinction is crucial. The molecular weight will be an averaged value, while the monoisotopic mass will be a precise measure of the C₆¹H¹²H₃⁷⁹Br¹⁴N¹¹⁶O₂ isotopologue.

Calculation of Molecular and Isotopic Mass

The molecular formula for 5-Bromopyridine-3-carboxylic Acid-D3 is C₆H₁D₃Br₁N₁O₂.

Table 1: Calculation of Molecular Weight and Monoisotopic Mass of 5-Bromopyridine-3-carboxylic Acid-D3

ElementQuantityAtomic Weight ( g/mol )Subtotal ( g/mol )Monoisotopic Mass (Da)Subtotal (Da)
Carbon (C)612.01172.06612.00000072.000000
Hydrogen (H)11.0081.0081.0078251.007825
Deuterium (D)32.0146.0422.0141026.042306
Bromine (Br)179.90479.90478.91833878.918338
Nitrogen (N)114.00714.00714.00307414.003074
Oxygen (O)215.99931.99815.99491531.989830
Total 205.025 203.961373

Note: The monoisotopic mass of Bromine is for the most abundant isotope, ⁷⁹Br. The presence of the ⁸¹Br isotope at a nearly equal abundance (49.31%) will result in a characteristic M+2 peak in the mass spectrum.[5][6]

Experimental Determination of Molecular and Isotopic Mass

The theoretical values calculated above must be confirmed experimentally. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which provide complementary information on the mass and structural integrity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the monoisotopic mass of a molecule with high accuracy.[4] The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation of ions with very small mass differences, providing an unambiguous elemental composition.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Bromopyridine-3-carboxylic Acid-D3.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-100 µg/mL. The choice of solvent should ensure complete dissolution and compatibility with the ionization source.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The addition of an acid or base promotes ionization.

  • Instrument Setup (Orbitrap or Q-TOF):

    • Ionization Mode: Electrospray ionization (ESI) is typically used for polar small molecules like carboxylic acids. Both positive and negative ion modes should be tested to determine which provides a more stable and abundant molecular ion.

    • Mass Analyzer: Set the instrument to acquire data in full scan mode over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).

    • Resolution: A high resolution of ≥60,000 (FWHM) is crucial to obtain accurate mass measurements.[7]

    • Calibration: Calibrate the mass spectrometer immediately prior to analysis using a standard calibration solution to ensure high mass accuracy (typically <5 ppm).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the mass spectrometer.

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Extract the monoisotopic mass from the most abundant peak in the isotopic cluster.

    • Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement. This should confirm the formula C₆H₁D₃Br₁N₁O₂.

    • Observe the isotopic pattern. The presence of a peak at M+2 with roughly equal intensity to the monoisotopic peak is characteristic of a bromine-containing compound, confirming the presence of both ⁷⁹Br and ⁸¹Br isotopes.

  • ESI: This soft ionization technique minimizes fragmentation, ensuring a high abundance of the molecular ion for accurate mass determination.

  • High Resolution: This is non-negotiable for distinguishing the analyte from potential isobaric interferences and for confirming the elemental composition based on the mass defect.

  • Calibration: Mass accuracy is paramount. Regular calibration ensures that the measured mass is a true reflection of the ion's mass-to-charge ratio.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

While HRMS confirms the mass, NMR spectroscopy is essential for verifying the location and extent of deuterium incorporation, as well as the overall purity of the compound. Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[8][9]

  • Sample and Standard Preparation:

    • Accurately weigh a precise amount of 5-Bromopyridine-3-carboxylic Acid-D3 (e.g., 10-20 mg).

    • Select a suitable, non-deuterated internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte signals.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a volumetric flask to ensure a homogeneous solution. The choice of solvent is critical to ensure both components are fully dissolved.[10]

  • NMR Data Acquisition (≥400 MHz spectrometer):

    • Transfer the solution to a high-quality NMR tube.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

      • Long Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ of both the analyte and standard) to ensure complete relaxation of all protons between scans. This is critical for accurate integration.

      • Sufficient Number of Scans (ns): Acquire enough scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals being integrated.

      • 90° Pulse Angle: Use a calibrated 90° pulse angle for excitation.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the 5-Bromopyridine-3-carboxylic Acid-D3 using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • Internal Standard: This provides a reference point for quantification, correcting for variations in sample volume and instrument response.

  • Long Relaxation Delay: This ensures that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of qNMR.

  • High Signal-to-Noise: This reduces the error in the integration of the signals.

Data Summary and Visualization

The following table summarizes the key mass-related properties of 5-Bromopyridine-3-carboxylic Acid-D3.

Table 2: Summary of Mass Properties for 5-Bromopyridine-3-carboxylic Acid-D3

PropertyValueMethod of Determination
Molecular FormulaC₆H₁D₃Br₁N₁O₂-
Molecular Weight205.025 g/mol Calculation
Monoisotopic Mass203.961373 DaCalculation
Experimental Monoisotopic MassTo be determinedHigh-Resolution Mass Spectrometry
Purity and Deuteration LevelTo be determinedQuantitative ¹H NMR
Visual Representations

Figure 1: Molecular Structure of 5-Bromopyridine-3-carboxylic Acid-D3.

analytical_workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Verification start 5-Bromopyridine-3-carboxylic Acid-D3 prep_ms Dilute in appropriate solvent (e.g., 50:50 ACN:H2O + 0.1% FA) start->prep_ms prep_nmr Accurately weigh analyte and internal standard. Dissolve in deuterated solvent. start->prep_nmr hrms High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) prep_ms->hrms qnmr Quantitative NMR (qNMR) (≥400 MHz) prep_nmr->qnmr analysis_ms Determine accurate mass (<5 ppm error). Confirm elemental composition. Analyze isotopic pattern (Br signature). hrms->analysis_ms analysis_nmr Integrate analyte and standard signals. Calculate purity and isotopic enrichment. qnmr->analysis_nmr final_report Verified Compound Identity, Purity, and Isotopic Mass analysis_ms->final_report analysis_nmr->final_report

Figure 2: Analytical Workflow for Characterization.

Conclusion

The precise determination of molecular weight and isotopic mass is a critical, non-negotiable aspect of the characterization of deuterated compounds for use in regulated research and development. This guide has outlined the theoretical basis for these measurements and provided detailed, actionable protocols for the experimental verification of these parameters for 5-Bromopyridine-3-carboxylic Acid-D3 using HRMS and qNMR. By adhering to these rigorous analytical practices, researchers can ensure the quality and integrity of their data, leading to more reliable and reproducible scientific outcomes. The synergistic use of these two powerful analytical techniques provides a self-validating system for the comprehensive characterization of isotopically labeled molecules.

References

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  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]

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  • NIST. (n.d.). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. Retrieved January 26, 2024, from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved January 26, 2024, from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved January 26, 2024, from [Link]

  • ChemLin. (2026, January 23). Bromine-79 - isotopic data and properties. Retrieved January 26, 2024, from [Link]

  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. Retrieved January 26, 2024, from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved January 26, 2024, from [Link]

  • Mass Spectrometry and Proteomics. (2010, March 30). Monoisotopic mass. Retrieved January 26, 2024, from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Retrieved January 26, 2024, from [Link]

  • Wikipedia. (n.d.). Isotopes of bromine. Retrieved January 26, 2024, from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Journal of Analytical & Bioanalytical Techniques. Retrieved January 26, 2024, from [Link]

Sources

Foundational

Technical Whitepaper: Ionization Profiling and Method Development for 5-Bromopyridine-3-carboxylic Acid-D3

Executive Technical Summary This guide provides a comprehensive analysis of the ionization properties of 5-Bromopyridine-3-carboxylic Acid-D3 (also known as 5-Bromonicotinic Acid-D3). As a stable isotope-labeled analog o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide provides a comprehensive analysis of the ionization properties of 5-Bromopyridine-3-carboxylic Acid-D3 (also known as 5-Bromonicotinic Acid-D3). As a stable isotope-labeled analog of 5-bromonicotinic acid, this compound serves as a critical internal standard in the mass spectrometric quantification of pyridine-based pharmaceuticals and metabolites.

Understanding the acid dissociation constants (


) of this molecule is not merely an academic exercise; it is the foundational requirement for developing robust Reverse Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods. This whitepaper details the theoretical and experimental ionization behaviors of the molecule, the impact of the bromine substituent, and the negligible-yet-critical role of deuterium labeling.

Structural Analysis & Theoretical Ionization

The Molecular Scaffold

The core structure is a nicotinic acid (pyridine-3-carboxylic acid) scaffold modified by:

  • 5-Bromo Substitution: An electron-withdrawing group (EWG) at the meta position relative to both the ring nitrogen and the carboxyl group.

  • Deuterium Labeling (D3): Isotopic substitution of the remaining ring protons (positions 2, 4, and 6) with deuterium (

    
    ).
    
Ionization Equilibria

Like its parent compound nicotinic acid, 5-Bromopyridine-3-carboxylic Acid-D3 exists in aqueous solution as an equilibrium mixture of cationic, zwitterionic/neutral, and anionic species.

  • 
     (Carboxyl Group):  The protonation/deprotonation of the carboxylic acid.
    
  • 
     (Pyridine Nitrogen):  The protonation/deprotonation of the pyridine ring nitrogen.
    

Figure 1: Ionization Pathway and Species Distribution

IonizationPathway Cation Cationic Form (H2L+) (Protonated N, Protonated COOH) Dominant at pH < 1.5 Zwitterion Neutral/Zwitterionic Form (HL) (Protonated N, Deprotonated COO-) Isoelectric Point (pI) ~ 2.5 Cation->Zwitterion pKa1 ~ 1.8 (COOH) Zwitterion->Cation Anion Anionic Form (L-) (Neutral N, Deprotonated COO-) Dominant at pH > 4.5 Zwitterion->Anion pKa2 ~ 3.08 (Py-N) Anion->Zwitterion

Caption: Stepwise dissociation of 5-Bromopyridine-3-carboxylic Acid-D3. Note the narrow zwitterionic window caused by the electron-withdrawing bromine.

Quantitative Ionization Constants

The introduction of the bromine atom significantly alters the


 values compared to unsubstituted nicotinic acid due to the inductive (-I) effect, which stabilizes the negative charge on the carboxylate (lowering 

) and destabilizes the positive charge on the nitrogen (lowering

).
Table 1: Comparative pKa Values
ParameterNicotinic Acid (Ref)5-Bromo-Nicotinic Acid (Predicted/Exp)5-Bromo-Nicotinic Acid-D3 (Est)Impact of Modification

(COOH)
2.071.80 – 1.95 1.80 – 1.95 Br makes COOH more acidic (-I effect).

(Py-NH+)
4.853.08 ± 0.10 3.08 ± 0.10 Br makes Py-N a weaker base.
Isoelectric Point (pI) 3.46~2.45 ~2.45 Shifted to lower pH.
LogP (Neutral) 0.801.54 1.52 Br increases lipophilicity; D3 slightly lowers it.

Data Sources: BenchChem [1], ChemicalBook [2], and comparative Hammett equation derivation from standard pyridine values.

The Deuterium Isotope Effect

Researchers often ask if the "D3" labeling shifts the


.
  • Secondary Isotope Effect: The substitution of H for D on the carbon ring (C-D bonds) exerts a secondary isotope effect on the acidity of the functional groups.[1][2][3]

  • Magnitude: Literature on deuterated carboxylic acids confirms that deuteration typically decreases acidity (increases

    
    ) by a very small magnitude (
    
    
    
    units) [3].
  • Practical Implication: For method development (HPLC/MS), the

    
     of the D3 analog should be treated as identical  to the non-deuterated standard. The primary difference is the mass shift (+3 Da), not the chemical behavior.
    

Experimental Determination Protocols

To validate these values in your specific matrix, the following protocols are recommended. Due to the low solubility of brominated pyridines in pure water, a mixed-solvent potentiometric titration is the gold standard.

Protocol A: Potentiometric Titration (Mixed Solvent)

Objective: Determine precise


 values to optimize mobile phase pH.
  • Preparation: Dissolve 5-10 mg of 5-Bromopyridine-3-carboxylic Acid-D3 in 20 mL of a degassed methanol/water mixture (e.g., 30:70 v/v). The methanol ensures solubility.

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Apparatus: Autotitrator equipped with a combined glass pH electrode (calibrated at 3 points: pH 1.68, 4.01, 7.00).

  • Execution:

    • Acidify the sample solution to pH ~1.5 using 0.1 M HCl.

    • Titrate with KOH in 5 µL increments until pH reaches 11.0.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous

    
     from the apparent 
    
    
    
    measured in the mixed solvent.
Protocol B: LC-MS/MS pH Scouting (Rapid Method)

Objective: Determine the optimal ionization state for sensitivity without full


 calculation.

Figure 2: LC-MS Method Development Workflow

MethodDev Start Start: Method Development Target: 5-Br-Py-COOH-D3 ModeSelect Select Ionization Mode Start->ModeSelect PosMode Positive Mode (ESI+) Target: [M+H]+ ModeSelect->PosMode NegMode Negative Mode (ESI-) Target: [M-H]- ModeSelect->NegMode PosCond Mobile Phase pH < 2.5 (Protonate Py-N) PosMode->PosCond NegCond Mobile Phase pH > 4.5 (Deprotonate COOH) NegMode->NegCond ResultPos High Sensitivity Risk: Poor Retention on C18 (Cationic species elute early) PosCond->ResultPos ResultNeg Moderate Sensitivity Good Retention on C18 (Anionic species can be paired) NegCond->ResultNeg

Caption: Decision matrix for selecting mobile phase pH based on ionization states.

Implications for Drug Development & Analysis

Chromatographic Retention

The proximity of the two


 values (1.8 and 3.1) creates a challenge.
  • At pH 2.5 (Isoelectric Point): The molecule is neutral/zwitterionic. This offers maximum retention on Reverse Phase (C18) columns but may suffer from poor solubility or peak tailing due to mixed species.

  • Recommendation: For robust retention, use pH 2.0 - 2.2 (favoring the cationic/neutral form) or use an ion-pairing reagent if analyzing at higher pH.

Mass Spectrometry (Internal Standard Use)

When using the D3 analog as an Internal Standard (IS):

  • Co-elution: The D3 analog must co-elute with the analyte. However, due to the slightly different lipophilicity of C-D bonds, the D3 peak may elute slightly earlier than the non-deuterated target in RPLC.

  • Correction: Ensure the integration window is wide enough to capture both, or use the centroid of the peak.

  • Cross-Talk: The bromine isotope pattern (

    
     and 
    
    
    
    in 1:1 ratio) combined with D3 creates a unique mass spectral signature. Ensure your MRM transitions account for the specific bromine isotope to avoid signal dilution.

References

  • Perrin, C. L., & Dong, Y. (2007). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols.[1][2][3][4] Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5-Bromonicotinic acid.[5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) and hazards for 5-Bromopyridine-3-carboxylic Acid-D3

An In-depth Technical Guide to the Safe Handling of 5-Bromopyridine-3-carboxylic Acid-D3 Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromopyridine-3-carboxylic Acid-D3

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and hazard profile for 5-Bromopyridine-3-carboxylic Acid-D3. As a deuterated analog, its chemical and toxicological properties are considered equivalent to its non-labeled counterpart, 5-Bromopyridine-3-carboxylic Acid (CAS 20826-04-4), for the purposes of laboratory safety. This document is designed to empower researchers with the necessary knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

5-Bromopyridine-3-carboxylic Acid-D3 is a stable isotope-labeled building block used in the synthesis of complex molecules, notably in the development of porphyrins with potential therapeutic activities, such as telomerase inhibition.[1][2] Its use in metabolic studies and as a reference standard in pharmaceutical analysis underscores the importance of a thorough understanding of its safety profile.

Section 1: Core Hazard Identification and Classification

The primary hazards associated with 5-Bromopyridine-3-carboxylic Acid-D3 are irritation to the skin, eyes, and respiratory system.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification [2][3][4]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2

Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A

Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3

Warning H335: May cause respiratory irritation

Note: Some suppliers also classify the compound as Category 4 for acute oral, dermal, and inhalation toxicity ("Harmful if swallowed, in contact with skin or if inhaled").[5][6] It is prudent to handle the compound with this higher level of precaution.

The causality behind these classifications stems from the compound's chemical reactivity. As a carboxylic acid and a brominated pyridine derivative, it can interact with biological tissues, leading to inflammation and irritation upon contact.

Section 2: Toxicological Profile

Understanding the toxicological data provides the rationale for the stringent handling protocols that follow. The primary routes of occupational exposure are inhalation of the dust, eye contact, skin contact, and ingestion.[3]

  • Acute Toxicity: The most specific quantitative data available is from animal studies on the non-deuterated form, which shows a median lethal dose (LD50) of 462 mg/kg via the intraperitoneal route in mice.[3][7] This indicates moderate toxicity if it enters the bloodstream.

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause significant irritation.[3] For the skin, this may manifest as redness, itching, scaling, or blistering.[3] In the eyes, it can result in pain, watering, and redness, potentially leading to more severe damage if not addressed promptly.[3]

  • Respiratory Irritation: Inhalation of the dust can irritate the lungs and respiratory tract, leading to coughing and shortness of breath.[3]

Section 3: Safe Handling, Storage, and Emergency Protocols

A self-validating system of safety relies on the consistent application of proper handling procedures, which are directly derived from the compound's known hazards.

Engineering Controls & Personal Protective Equipment (PPE)

The choice of PPE is a direct response to the identified risks of irritation and potential toxicity.

  • Engineering Controls: Always handle 5-Bromopyridine-3-carboxylic Acid-D3 in a certified chemical fume hood to prevent inhalation of dust.[5] Ensure that an eyewash station and safety shower are readily accessible.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations.[5] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Always inspect gloves for tears or punctures before use. A lab coat or chemical-resistant apron must be worn to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH/MSHA or EN 149 approved respirator (such as an N95 dust mask) is required.[5]

Storage and Stability

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[3][5]

  • Containers: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can trigger potentially hazardous reactions.[3][5]

  • Stability: The compound is stable for at least two years when stored correctly at room temperature.[2]

Spill and Exposure First Aid Protocols

Immediate and correct response to an exposure or spill is crucial.

Table 2: First Aid Measures [3][5]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. Keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Minor Spill For a small, contained spill, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the area with a damp cloth.

Section 4: Physical and Chemical Properties

A summary of the compound's key physical and chemical data is essential for experimental planning.

Table 3: Key Physical and Chemical Data

PropertyValueSource
Chemical Formula C₆HD₃BrNO₂[1]
Molecular Weight 205.02 g/mol [1]
Appearance White to off-white solid powder[2][7]
Melting Point 178-180 °C[2][3]
Solubility Soluble in methanol and DMSO[2]
InChI Key (non-deuterated) FQIUCPGDKPXSLL-UHFFFAOYSA-N[7]

Section 5: Pre-Experiment Risk Assessment Workflow

Before any experiment, researchers must conduct a risk assessment. The following diagram illustrates a logical workflow to ensure all safety aspects are considered. This process serves as a self-validating check on experimental readiness.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Risk Evaluation & Control cluster_resp Phase 3: Emergency Preparedness cluster_go A Identify Compound: 5-Bromopyridine-3-carboxylic Acid-D3 B Review Safety Data Sheet (SDS) - GHS Hazards (H315, H319, H335) - Toxicological Data A->B C Consult Lab-Specific SOPs B->C G Identify Incompatible Reagents (Strong Oxidizers, Bases) B->G D Assess Experimental Scale (mg, g, kg) C->D E Determine Engineering Controls (e.g., Fume Hood) D->E F Select Required PPE - Safety Goggles - Nitrile Gloves - Lab Coat E->F H Locate Emergency Equipment - Eyewash Station - Safety Shower - Spill Kit G->H I Review First Aid Procedures (Skin, Eye, Inhalation) H->I J Plan Waste Disposal Route I->J K Proceed with Experiment J->K

Caption: Risk assessment workflow for handling 5-Bromopyridine-3-carboxylic Acid-D3.

References

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of deuterated pharmaceuticals using 5-Bromopyridine-3-carboxylic Acid-D3

Application Note: Strategic Utilization of 5-Bromopyridine-3-carboxylic Acid-D3 in Next-Gen Deuterated Therapeutics Introduction: The Deuterium Switch in Pyridine Scaffolds In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromopyridine-3-carboxylic Acid-D3 in Next-Gen Deuterated Therapeutics

Introduction: The Deuterium Switch in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has evolved from a mechanistic probe to a validated strategy for improving drug pharmacokinetics (PK).[1] The pyridine ring is a ubiquitous pharmacophore, present in over 15% of FDA-approved drugs (e.g., Vismodegib, Niacin analogs, various kinase inhibitors). However, pyridine rings are susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) and aldehyde oxidase (AO).

5-Bromopyridine-3-carboxylic Acid-D3 (also known as 5-Bromonicotinic acid-d3) represents a high-value "bifunctional" scaffold.[2] It offers two distinct chemical handles—an aryl bromide for cross-coupling and a carboxylic acid for amidation—while carrying a stable isotopic label on the aromatic ring (C2, C4, C6 positions).

Mechanistic Advantage: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy (


).[2] This results in a primary Kinetic Isotope Effect (KIE) where 

can range from 6 to 10. By incorporating this scaffold, researchers can:
  • Reduce Metabolic Clearance: Slow down ring oxidation or N-oxide formation.[2]

  • Mitigate Toxic Metabolites: Shunt metabolic pathways away from reactive intermediates.[2]

  • Extend Half-Life (

    
    ):  Potentially lower dosing frequency while maintaining efficacy.
    

Strategic Workflow & Chemical Divergence

The following diagram illustrates the divergent synthetic utility of 5-Bromopyridine-3-carboxylic Acid-D3. It highlights the critical decision points where the deuterated scaffold can be processed into biaryl systems (via Suzuki) or amide-linked inhibitors.

DeuteratedWorkflow Start 5-Bromopyridine-3- carboxylic Acid-D3 (Scaffold) Decision Functionalization Strategy Start->Decision PathA Path A: C-C Bond Formation (Suzuki/Stille) Decision->PathA Aryl Bromide Reactivity PathB Path B: Amide Coupling (Linker Installation) Decision->PathB Carboxylic Acid Reactivity InterA Deuterated Biaryl Intermediate PathA->InterA Pd(0) Cat. Boronic Acids InterB Deuterated Nicotinamide Core PathB->InterB HATU/EDC Primary Amines Target Final Deuterated API Candidate InterA->Target Deprotection/ Late-Stage Funct. InterB->Target Cross-Coupling

Figure 1: Divergent synthetic pathways for 5-Bromopyridine-3-carboxylic Acid-D3, enabling access to both biaryl and amide-based deuterated pharmacophores.[2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Preserving the Isotopic Label)

Objective: Synthesize a deuterated biaryl intermediate without inducing H/D scrambling (dedeuteration) or dehalogenation. Challenge: Prolonged heating in protic solvents can sometimes lead to H/D exchange at the C2 position of pyridines due to the acidity of the ring protons.

Materials:

  • Substrate: 5-Bromopyridine-3-carboxylic Acid-D3 (1.0 eq)[2]

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for high activity to reduce reaction time.[2]

  • Base:

    
     (3.0 eq)
    
  • Solvent System: 1,4-Dioxane /

    
     (4:1 v/v) - Use of 
    
    
    
    is recommended to thermodynamically suppress H/D exchange, though high-purity
    
    
    is often acceptable for short reaction times.[2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane and

    
     mixture with Argon for 20 minutes. Rationale: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
    
  • Reagent Loading: Charge the reaction flask with the deuterated pyridine scaffold, aryl boronic acid, and

    
    .
    
  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last.[2]

  • Solvent Addition: Syringe in the degassed solvent mixture.

  • Reaction: Heat to 85°C. Monitor via LC-MS every hour.

    • Checkpoint: Look for the M+3 isotope pattern. If significant M+2 or M+1 is observed, reduce temperature to 65°C and extend time.

  • Workup: Cool to RT. Filter through a Celite pad.[2] Acidify the filtrate carefully to pH 4 with 1M HCl (minimize exposure time to strong acid) to precipitate the product or extract with EtOAc.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Amide Coupling (Nicotinamide Synthesis)

Objective: Functionalize the C3-carboxylic acid position. Note: This reaction is generally safer for isotopic integrity as it proceeds under mild conditions.[2]

Materials:

  • Substrate: 5-Bromopyridine-3-carboxylic Acid-D3 (1.0 eq)[2]

  • Amine Partner: R-NH₂ (1.1 eq)[2]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the deuterated acid in anhydrous DMF under Argon. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

  • Validation: Monitor by TLC/LC-MS. The bromine handle should remain intact for subsequent steps.

  • Workup: Dilute with water (precipitate often forms).[2] Filter and wash with water. If no precipitate, extract with EtOAc/LiCl solution to remove DMF.

Data Presentation & Quality Control

When characterizing the final deuterated API, distinguishing between the deuterated product and the non-deuterated impurity (D0) is critical.

Table 1: QC Parameters for Deuterated Pyridine Intermediates

ParameterMethodAcceptance CriteriaRationale
Isotopic Enrichment HRMS / 1H-NMR≥ 98% D-incorporation< 2% D0/D1/D2 allowed to ensure consistent PK profile.
Chemical Purity HPLC (UV 254nm)> 98.0%Standard pharmaceutical purity requirement.
Proton NMR 500 MHz NMRAbsence of signals at

8.5-9.2 ppm
Signals in this region correspond to Pyridine C2/C4/C6 protons.[2] Their presence indicates scrambling.[2]
Mass Shift LC-MS[M+H]⁺ = Target + 3.02 DaConfirms presence of 3 deuterium atoms.[2]

Case Study: Hypothetical Deuterated Kinase Inhibitor

Scenario: A development team is optimizing a p38 MAP kinase inhibitor. The protio-analog (non-deuterated) suffers from rapid oxidation at the pyridine ring, leading to a half-life of only 2 hours.

Application of 5-Bromopyridine-3-carboxylic Acid-D3:

  • Synthesis: The team utilizes Protocol B to attach the solubilizing tail, followed by Protocol A to attach the pharmacophore core.

  • Result: The resulting deuterated analog (D3-Inhibitor) retains the exact binding affinity (

    
    ) as the parent.
    
  • PK Outcome: In microsomal stability assays, the intrinsic clearance (

    
    ) drops by 45%. The in vivo half-life extends from 2 hours to 5.5 hours, validating the suppression of metabolic oxidation at the pyridine ring.
    

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs.[1][3][4][5] Drug News & Perspectives.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.[2]

  • Clearsynth. (2025).[2] 5-Bromopyridine-3-carboxylic Acid-D3 Technical Data Sheet.[2]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Chemistry.[2]

Sources

Application

Suzuki-Miyaura coupling reactions involving 5-Bromopyridine-3-carboxylic Acid-D3

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromopyridine-3-carboxylic Acid-D3 Executive Summary This guide details the operational parameters for utilizing 5-Bromopyridine-3-carboxylic Acid-D3 (2,4,6-trideu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromopyridine-3-carboxylic Acid-D3

Executive Summary

This guide details the operational parameters for utilizing 5-Bromopyridine-3-carboxylic Acid-D3 (2,4,6-trideutero-5-bromonicotinic acid) in Suzuki-Miyaura cross-coupling reactions. While the chemical reactivity mirrors its non-deuterated analog, the high cost and specific utility of the deuterated starting material demand protocols that maximize yield while strictly preventing Hydrogen/Deuterium (H/D) scrambling.

Key Recommendation: Unlike standard couplings, this workflow prioritizes isotopic integrity over speed. We recommend a "Protection-First" strategy for complex substrates, while providing a modified "Direct Coupling" protocol using D₂O-compatible systems for standard biaryl synthesis.

Chemical Context & Mechanistic Challenges[1][2]

The Molecule[3]
  • Compound: 5-Bromopyridine-3-carboxylic Acid-D3

  • Function: Used to synthesize deuterated Active Pharmaceutical Ingredients (APIs) to improve metabolic stability (via the Kinetic Isotope Effect) or as internal standards for LC-MS quantitation.

  • Critical Sites: The deuterium atoms are located at positions 2, 4, and 6.

    • Risk Factor:[1][2][3][4] The C2-deuterium (between the ring nitrogen and the carboxylate) is the most acidic (pKa ~32 in DMSO, but lower in the presence of Lewis acids). Under harsh basic conditions or high temperatures, this site is susceptible to deprotonation and subsequent H/D exchange if protons are available in the solvent system.

The "Free Acid" Problem in Suzuki Coupling

Coupling free carboxylic acids is often avoided due to:

  • Catalyst Poisoning: Carboxylates (R-COO⁻) can displace phosphine ligands on Palladium, forming unreactive species.

  • Solubility: The zwitterionic nature of nicotinic acids often leads to poor solubility in non-polar organic solvents used in cross-coupling (e.g., Toluene).

  • Protodecarboxylation: High temperatures can induce loss of CO₂, a pathway often catalyzed by the same metals used for coupling.

Strategic Decision Matrix

Before selecting a protocol, evaluate your coupling partner (Boronic Acid/Ester) using the following logic:

DecisionMatrix Start Start: Analyze Coupling Partner IsAcidSensitive Is Boronic Acid Protodeboronation Prone? (e.g., 2-heterocyclic) Start->IsAcidSensitive IsScaleLarge Is Scale > 5g? IsAcidSensitive->IsScaleLarge No ProtocolB PROTOCOL B: Ester Protection Route (Higher Yield, Safer for D-Integrity) IsAcidSensitive->ProtocolB Yes (High Risk) ProtocolA PROTOCOL A: Direct Coupling (Free Acid) (Faster, Green) IsScaleLarge->ProtocolA No (<5g) IsScaleLarge->ProtocolB Yes (Solubility issues) caption Figure 1: Decision matrix for selecting the optimal coupling strategy.

Protocol A: Direct Coupling (Free Acid)

Best for: Small scale (<1g), stable boronic acids, rapid screening.

Scientific Rationale: This method uses a water-soluble base. To prevent H/D exchange at the sensitive C2 position, Deuterium Oxide (D₂O) is substituted for water. This creates a self-validating system: even if exchange occurs, it exchanges D for D.

Materials
  • Substrate: 5-Bromopyridine-3-carboxylic Acid-D3 (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Why: The bidentate dppf ligand resists displacement by the carboxylate.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / D₂O (4:1 ratio)

    • Critical: Do NOT use H₂O.

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the D3-substrate, boronic acid, and K₂CO₃.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and D₂O via syringe.

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow to add Pd(dppf)Cl₂·DCM. Reseal immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C to minimize thermal decarboxylation risks.

  • Workup (Acidification):

    • Cool to room temperature.[5][6]

    • Dilute with water (H₂O is fine now as the reaction is quenched).

    • Carefully adjust pH to ~3-4 using 1M HCl. The product (carboxylic acid) should precipitate.

    • Filter the solid, wash with water and diethyl ether.

  • Purification: If precipitation is insufficient, extract with EtOAc/MeOH (9:1), dry over Na₂SO₄, and purify via reverse-phase chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid).

Protocol B: Protection Strategy (Methyl Ester)

Best for: Large scale, expensive coupling partners, or when maximum isotopic purity is non-negotiable.

Scientific Rationale: Converting the acid to a methyl ester eliminates the catalyst poisoning effect of the carboxylate and improves solubility in anhydrous organic solvents, allowing the use of strictly anhydrous conditions that prevent H/D scrambling.

Phase 1: Mild Esterification

Avoid acid-catalyzed reflux in MeOH, which promotes H/D exchange.

  • Dissolve 5-Bromopyridine-3-carboxylic Acid-D3 in DCM/MeOH (4:1).

  • Add TMS-Diazomethane (2.0 equiv) dropwise at 0°C.

  • Stir for 1 hour at RT. Quench with trace acetic acid.

  • Concentrate to yield Methyl 5-bromopyridine-3-carboxylate-D3 .

Phase 2: Anhydrous Suzuki Coupling
  • Reagents: Methyl ester (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (fine powder, 3.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%).

    • Why: XPhos provides a highly active system for heteroaryl chlorides/bromides.

  • Solvent: Anhydrous Toluene (or DMF if solubility is poor).

  • Conditions: Heat at 90°C for 4-8 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Phase 3: Controlled Hydrolysis
  • Dissolve the coupled ester in THF/D₂O (3:1).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT (monitor by LC-MS). Avoid heating.

  • Acidify to pH 3 to isolate the final D3-labeled acid.

Analytical Validation & QC

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Absence of signals at δ ~9.0, 8.8, 8.4 ppm (pyridine ring protons).
Isotopic Purity High-Res Mass Spec (HRMS)Mass shift of +3.018 Da vs. non-deuterated standard. <1% D2/D1 isotopologues.
Purity HPLC (UV @ 254nm)>98% area.
Retained Solvent 1H-NMRConfirm removal of Dioxane/Toluene (can interfere with biological assays).

Mechanistic Pathway & Isotope Risks

The following diagram illustrates the catalytic cycle and the specific points where Deuterium loss is a risk.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br-D3 BaseStep Base Activation (Ligand Exchange) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar-B(OH)2 Risk RISK: H/D Exchange Occurs here if solvent contains protons (H+) BaseStep->Risk High T / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 caption Figure 2: Catalytic cycle highlighting the vulnerability of the D3-substrate during base activation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2015).[7] Improved Suzuki-Miyaura Coupling of Heteroaryl Halides.[8] Organic Letters, 17(14), 3616–3619. (Demonstrates XPhos utility). Link

  • Maligres, P. E., et al. (2002). Synthesis of 5-Bromonicotinic Acid Derivatives. Tetrahedron Letters, 43(31), 5415-5418. (Reference for free acid solubility issues). Link

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[9] Journal of Medicinal Chemistry, 57(9), 3595–3611. (Grounding for Metabolic Stability/KIE claims). Link

Sources

Method

Metabolic stability studies using 5-Bromopyridine-3-carboxylic Acid-D3 tracers

Advanced Metabolic Stability Studies Using 5-Bromopyridine-3-carboxylic Acid-D3 Tracers Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to und...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Metabolic Stability Studies Using 5-Bromopyridine-3-carboxylic Acid-D3 Tracers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and implementing in vitro metabolic stability assays using the deuterated tracer, 5-Bromopyridine-3-carboxylic Acid-D3. We will delve into the foundational principles of metabolic stability in drug discovery, the strategic application of stable isotope-labeled compounds, and a detailed, field-proven protocol for conducting these studies using human liver microsomes and analysis by LC-MS/MS.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to potential toxicity.[2][3] Therefore, early assessment of metabolic stability is paramount for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[4][5]

In vitro models, particularly those using liver subcellular fractions like microsomes, offer a robust and high-throughput means to predict in vivo metabolic clearance.[6][7] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, playing a central role in the Phase I metabolism of a vast majority of drugs.[8]

The Strategic Advantage of Deuterated Tracers

To precisely track the metabolic fate of a parent compound amidst a complex biological matrix, stable isotope-labeled internal standards are indispensable. The use of deuterated compounds, such as 5-Bromopyridine-3-carboxylic Acid-D3, offers a sophisticated approach to these studies.

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with its heavier, stable isotope, deuterium, at a metabolically labile position can significantly alter the rate of bond cleavage. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[9] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[10]

Many Phase I metabolic reactions, catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-determining step.[11] By replacing this hydrogen with deuterium, the rate of metabolism at that specific site can be slowed down.[][13] This allows for a more nuanced investigation of a compound's metabolic pathways. When used as an internal standard, the deuterated analog co-elutes with the parent compound but is distinguishable by its higher mass in mass spectrometry, enabling accurate quantification.

5-Bromopyridine-3-carboxylic Acid-D3 serves as a tracer for its non-deuterated counterpart, 5-Bromopyridine-3-carboxylic acid, a compound used in the synthesis of biologically active molecules.[14][15] By employing the deuterated version, researchers can meticulously study the metabolic stability of the parent compound.

Experimental Workflow for In Vitro Metabolic Stability

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using liver microsomes.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - 5-Bromopyridine-3-carboxylic Acid-D3 - Liver Microsomes - NADPH Regenerating System - Phosphate Buffer TestCompound Prepare Test Compound Stock Solution PreIncubate Pre-incubate Microsomes and Test Compound at 37°C TestCompound->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate TimePoints Collect Aliquots at Timed Intervals (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench Reaction with Cold Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Quantify Quantify Remaining Parent Compound LCMS->Quantify Calculate Calculate t1/2 and Intrinsic Clearance (Clint) Quantify->Calculate

Caption: Experimental workflow for microsomal metabolic stability assay.

Detailed Protocol: Microsomal Stability of 5-Bromopyridine-3-carboxylic Acid-D3

This protocol is designed for the determination of the in vitro metabolic half-life (t1/2) and intrinsic clearance (Clint) of 5-Bromopyridine-3-carboxylic Acid-D3 using pooled human liver microsomes.

Materials and Reagents
  • 5-Bromopyridine-3-carboxylic Acid-D3

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[16]

  • Deionized Water

Preparation of Solutions
  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting with deionized water. Adjust pH to 7.4.[17]

  • Test Compound Stock Solution (10 mM): Dissolve 5-Bromopyridine-3-carboxylic Acid-D3 in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution with phosphate buffer.[16]

  • Microsomal Suspension (1 mg/mL): On ice, dilute the commercial stock of liver microsomes (typically 20 mg/mL) with cold phosphate buffer.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

Incubation Procedure
  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) and for a negative control (without NADPH).

  • In each tube, combine the following:

    • Phosphate Buffer

    • 1 mg/mL Microsomal Suspension

    • 100 µM Test Compound Working Solution (to achieve a final concentration of 1 µM)

  • Pre-incubate the mixtures for 5-10 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the negative control. For the negative control, add an equivalent volume of phosphate buffer.

  • At each designated time point, transfer an aliquot of the incubation mixture to a new tube containing 2-3 volumes of ice-cold acetonitrile to quench the reaction.[16] The 0-minute time point should be quenched immediately after the addition of NADPH.

Sample Processing and LC-MS/MS Analysis
  • Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to precipitate the microsomal proteins.[16]

  • Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[18]

  • Analyze the samples using a validated LC-MS/MS method for the quantification of 5-Bromopyridine-3-carboxylic Acid-D3. The method should be optimized for sensitivity and selectivity.[19]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound over time.

  • Quantification: Determine the peak area ratio of the parent compound to the internal standard for each time point.

  • Normalization: Express the amount of parent compound remaining at each time point as a percentage of the amount present at time zero.

  • Half-Life (t1/2) Calculation: Plot the natural logarithm (ln) of the percent remaining parent compound against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Slope = -k

    • t1/2 = 0.693 / k

  • Intrinsic Clearance (Clint) Calculation: Calculate the in vitro intrinsic clearance, which represents the volume of liver microsomal suspension from which the compound is completely removed per unit of time, normalized to the amount of microsomal protein.

    • Clint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)

Presentation of Results

The results of the metabolic stability assay should be presented in a clear and concise manner, as shown in the table below.

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Category
5-Bromopyridine-3-carboxylic Acid-D3Calculated ValueCalculated ValueHigh / Moderate / Low
Positive Control 1 (e.g., Midazolam)Literature/Historical ValueLiterature/Historical ValueHigh
Positive Control 2 (e.g., Verapamil)Literature/Historical ValueLiterature/Historical ValueModerate
Negative Control (without NADPH)> 60< 5Stable

Metabolic stability categories are often defined by the laboratory based on historical data. For example: High (> 50 µL/min/mg), Moderate (10-50 µL/min/mg), Low (< 10 µL/min/mg).

Conclusion

The use of deuterated tracers like 5-Bromopyridine-3-carboxylic Acid-D3 in conjunction with well-established in vitro systems such as human liver microsomes provides a powerful tool for the early assessment of a drug candidate's metabolic stability. This approach allows for accurate quantification and a deeper understanding of metabolic pathways, ultimately guiding the selection and optimization of compounds with a higher probability of clinical success. The protocol and data interpretation framework presented here offer a robust starting point for researchers in the field of drug discovery and development. Adherence to these methodologies ensures the generation of high-quality, reproducible data that is essential for making informed decisions in the drug development pipeline, in line with regulatory expectations.[20][21]

References

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 387, 241-250. Available at: [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Available at: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • Mutlib, A. E. (2008). Deuterated drugs; where are we now? Expert Opinion on Drug Metabolism & Toxicology, 4(10), 1303-1313. Available at: [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). The kinetic isotope effect in the search for deuterated drugs. Medicinal Chemistry Communications, 2(9), 837-846. Available at: [Link]

  • Kumar, V., & S, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Pharmaceutical Analysis, 17(8), 1017-1033. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Available at: [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available at: [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21356-21363. Available at: [Link]

  • Scott, J. S., & Tice, C. M. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623-644. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Shiau, A. K., et al. (2008). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Journal of Biomolecular Screening, 13(7), 659-666. Available at: [Link]

  • De Boer, T., et al. (2020, November 16). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Spectroscopy. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, March). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]

  • Yu, J., & Ritchie, D. M. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(4), 929-939. Available at: [Link]

  • Celerion. (2023, October 24). Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. Available at: [Link]

Sources

Application

Kinetic isotope effect studies using 5-Bromopyridine-3-carboxylic Acid-D3

Application Note: Leveraging 5-Bromopyridine-3-carboxylic Acid-D3 for Metabolic Stability and Kinetic Isotope Effect (KIE) Profiling Introduction: The Deuterium Switch Strategy In modern drug discovery, the "Deuterium Sw...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 5-Bromopyridine-3-carboxylic Acid-D3 for Metabolic Stability and Kinetic Isotope Effect (KIE) Profiling

Introduction: The Deuterium Switch Strategy

In modern drug discovery, the "Deuterium Switch" is a validated strategy to improve the pharmacokinetic (PK) profile of a lead compound without altering its pharmacodynamic potency. By replacing specific hydrogen atoms with deuterium (D) at sites of metabolic susceptibility ("soft spots"), researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) .

5-Bromopyridine-3-carboxylic Acid-D3 is a specialized heterocyclic building block designed for this purpose. The pyridine ring is a ubiquitous pharmacophore in medicinal chemistry but is often prone to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.

Why Use This Probe?

  • Mechanistic Insight: Determines if C-H bond cleavage on the pyridine ring is the rate-determining step (RDS) in metabolism.

  • PK Optimization: Introduction of deuterium at the 2, 4, and 6 positions of the pyridine ring can significantly increase metabolic half-life (

    
    ) and reduce clearance (
    
    
    
    ).
  • Versatility: The bromine handle allows for Suzuki-Miyaura cross-coupling, while the carboxylic acid provides a handle for amide coupling, making it a versatile precursor for complex drug scaffolds.

Material Specifications

Before initiating synthesis or assays, verify the integrity of the isotopic starting material.

ParameterSpecificationCritical Note
Compound Name 5-Bromopyridine-3-carboxylic Acid-D3Also known as 5-Bromonicotinic acid-d3
Isotopic Enrichment

High enrichment is vital. <95% leads to complex mass spectra and inaccurate KIE calculations due to the "isotopic leak" of the H-isotopologue.
Chemical Purity

(HPLC)
Impurities (e.g., debrominated species) can inhibit CYP enzymes, skewing stability data.
Positions Labeled Pyridine Ring C2, C4, C6These are the primary sites for CYP-mediated oxidation (N-oxide formation or hydroxylation).
Storage -20°C, DesiccatedHygroscopic. Moisture uptake can complicate stoichiometric calculations in synthesis.

Phase 1: Synthesis of the Deuterated Test Article

Note: You cannot measure KIE on the building block alone. It must be incorporated into the drug scaffold. The following protocol describes a standard Suzuki-Miyaura coupling, the most common application for this probe.

Workflow Logic

The objective is to couple the 5-Bromopyridine-3-carboxylic Acid-D3 (Electrophile) with an Aryl Boronic Acid (Nucleophile/Drug Core) to form the final deuterated drug candidate.

SynthesisWorkflow Start Start: 5-Bromopyridine-3-carboxylic Acid-D3 Coupling Suzuki-Miyaura Coupling (80-100°C, 2-12h) Start->Coupling Core Drug Core (Boronic Acid) Core->Coupling Catalyst Pd Catalyst / Base Catalyst->Coupling  Catalysis Purify Purification (HPLC/Flash) Coupling->Purify Final Final Deuterated Drug Candidate Purify->Final

Caption: Synthetic pathway for incorporating the D3-pyridine motif into a drug scaffold via Palladium-catalyzed cross-coupling.

Protocol Steps
  • Dissolution: Dissolve 1.0 eq of 5-Bromopyridine-3-carboxylic Acid-D3 and 1.1 eq of the Target Aryl Boronic Acid in 1,4-Dioxane/Water (4:1 v/v).

  • Base Addition: Add 2.0 eq of Potassium Carbonate (

    
    ). Degas the solution with Nitrogen (
    
    
    
    ) for 10 minutes (Critical to prevent Pd oxidation).
  • Catalysis: Add 5 mol%

    
    .
    
  • Reaction: Heat to 90°C under

    
     atmosphere for 4–12 hours. Monitor via LC-MS for conversion of the Bromide (
    
    
    
    ) to Product (
    
    
    ).
  • Workup: Acidify to pH 4 (to protonate the carboxylic acid), extract with Ethyl Acetate, and purify via Reverse-Phase HPLC.

  • Validation: Confirm D3 incorporation via

    
    -NMR (absence of pyridine peaks) and High-Res Mass Spectrometry (mass shift of +3.018 Da vs. non-deuterated standard).
    

Phase 2: In Vitro Metabolic Stability (KIE Assay)

This protocol measures the Intrinsic Clearance (


)  of the deuterated analog (D-Analog) versus the non-deuterated control (H-Analog).

Experimental Design: Non-Competitive Incubation Although competitive incubation (mixing H and D in one well) is possible, separate incubations are recommended for determining absolute


 values and avoiding potential enzyme inhibition interactions between isotopologues.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).[1]

Step-by-Step Protocol
  • Preparation of Stocks:

    • Prepare 10 mM DMSO stocks of the H-Analog and D-Analog .

    • Dilute to 1

      
       working solution in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Thaw microsomes on ice.[1] Dilute to 0.625 mg/mL in Phosphate Buffer.

    • Aliquot 40

      
       of microsomes into a 96-well plate.
      
    • Add 40

      
       of 1 
      
      
      
      Test Compound (H or D).
    • Incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add 20

      
       of pre-warmed 5 mM NADPH to initiate the reaction (Final Volume = 100 
      
      
      
      ; Final Protein = 0.5 mg/mL; Final Compound = 0.5
      
      
      ).
    • Control: For

      
      , add Quench Solution before NADPH.
      
  • Sampling (Time Course):

    • At

      
       minutes, transfer 50 
      
      
      
      of the reaction mixture into a new plate containing 150
      
      
      ice-cold Quench Solution (ACN + IS).
  • Processing:

    • Centrifuge plates at 4000 rpm for 20 minutes to pellet precipitated proteins.

    • Inject supernatant onto LC-MS/MS.

KIE_Assay Prep Prepare 1µM Substrate (H-Analog & D-Analog) Incubate Incubate with Microsomes (37°C, pH 7.4) Prep->Incubate Split Split into Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Split Quench Quench with ACN + IS Split->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio vs IS) Quench->Analyze

Caption: Microsomal stability workflow for generating kinetic data for H- and D-analogs.

Data Analysis & Calculation

Determine Elimination Rate Constant ( )

Plot the natural logarithm of the percent parent remaining versus time.



  • The slope of the linear regression is

    
     (unit: 
    
    
    
    ).
Calculate In Vitro Intrinsic Clearance ( )


  • Where

    
     is the microsomal protein concentration (0.5 mg/mL in this protocol).
    
Calculate Deuterium Kinetic Isotope Effect (DKIE)

[2]

Interpretation of Results

The magnitude of the KIE provides critical decision-making data for the drug development pipeline.

KIE Value (

)
ClassificationMechanistic InterpretationDrug Design Implication
0.9 – 1.2 No EffectC-H bond cleavage is not the rate-determining step.Deuteration will not improve metabolic stability. The drug likely clears via other mechanisms (e.g., non-CYP pathways or attack at a different site).
1.3 – 2.0 Secondary/MaskedC-H cleavage contributes partially, or "Metabolic Switching" occurred.Minor improvement. Check for metabolites; the enzyme may have switched to oxidizing the carboxylic tail or another ring position.
> 2.0 Primary KIE C-H bond cleavage is the rate-determining step.[3]Success. The deuterated analog should exhibit significantly extended half-life in vivo. Proceed to PK studies.
> 7.0 Tunneling EffectQuantum tunneling is involved in the H-transfer.Highly stable analog. Ensure no toxic metabolites are formed via alternative pathways.

Self-Validating Check: If


 but the absolute clearance of the D-analog is still very high (e.g., 

), the compound is too unstable for deuteration to fix alone. The scaffold may need re-engineering.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 1-15. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deuterium exchange and loss in 5-Bromopyridine-3-carboxylic Acid-D3

Ticket Subject: Preventing Deuterium Exchange & Loss in 5-Bromopyridine-3-carboxylic Acid-D3 Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist Executive Summary You are working with 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Deuterium Exchange & Loss in 5-Bromopyridine-3-carboxylic Acid-D3

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 5-Bromopyridine-3-carboxylic Acid-D3 . This is a highly specialized isotopic reagent. Unlike simple deuterated benzenes, this molecule possesses a "perfect storm" of electronic factors that make its deuterium atoms (


H) chemically labile (prone to exchange with Hydrogen).

The Core Challenge: The combination of the pyridine nitrogen, the carboxylic acid group (C3), and the bromine atom (C5) creates an electron-deficient ring. This significantly increases the acidity of the ring protons (or deuterons), making them susceptible to Base-Catalyzed Hydrogen-Deuterium Exchange (H/D Exchange) , even under mild conditions.

This guide provides the mechanistic understanding and strict protocols required to maintain isotopic integrity.

Module 1: The Mechanism of Loss (Why is it unstable?)

To prevent loss, you must understand the "leak" mechanism. In this molecule, the deuterium atoms at positions C2, C4, and C6 are not inert.

  • Electronic Activation:

    • The Nitrogen Effect: The pyridine nitrogen is electronegative, pulling electron density from the ring (Inductive effect,

      
      ). This makes the 
      
      
      
      -positions (C2, C6) electron-poor and acidic.
    • The Substituent Effect: The Carboxylic Acid (-COOH) and Bromine (-Br) are both Electron Withdrawing Groups (EWG). They further destabilize the ring electron density.

  • The Exchange Pathway:

    • In the presence of any moisture (

      
      ) and a base (even weak bases like glass surface silanolates or trace detergents), the acidic ring deuterons can be deprotonated to form a carbanion.
      
    • This carbanion then grabs a Proton (

      
      ) from moisture, resulting in irreversible scrambling (
      
      
      
      ).
Visualizing the Threat: Base-Catalyzed Exchange Mechanism

ExchangeMechanism cluster_risk High Risk Zone: Position C2 Start Deuterated Molecule (C-D Bond) Transition Carbanion Intermediate (Stabilized by N & EWGs) Start->Transition Deprotonation (-D+) Base Base / Nucleophile (OH-, Trace Amine, Glass) Base->Transition Catalysis End Scrambled Molecule (C-H Bond formed) Transition->End Reprotonation (+H+) Moisture Moisture Source (H2O / Protic Solvent) Moisture->End H Donor

Figure 1: The mechanism of base-catalyzed deuterium loss. The C2 position is most vulnerable due to the combined inductive effects of the Nitrogen and Carboxylic acid.

Module 2: Storage & Handling Protocols

Q: How should I store the solid material? A: Treat this compound as hygroscopic and chemically active .

  • Temperature: -20°C is standard. Lower is better to arrest kinetic exchange rates.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture.

  • Container: Amber glass vials with Teflon-lined caps. Avoid standard borosilicate glass for long-term solution storage if possible, as the surface basicity of glass can catalyze exchange over months. Silylated glass is preferred.

Q: Can I store it in solution? A: Avoid if possible. If necessary, use anhydrous, aprotic solvents (e.g., DMSO-d6 over molecular sieves). Never store in protic solvents (Methanol, Water) even if they are deuterated, as "D" exchange between solvent and solute can still facilitate scrambling if the pH drifts.

Module 3: Solvent Selection & Experimental Troubleshooting

This is the most common point of failure. Using the wrong solvent for NMR or reactions will wash out your label.

Solvent Compatibility Table
SolventRisk LevelRecommendationWhy?

(Deuterium Oxide)
CRITICAL DO NOT USE Even in

, pH fluctuations can catalyze exchange. If

enters, the label is lost immediately.

(MeOD)
HIGH AVOID Protic solvent. Exchangeable protons on -OH facilitate a "bucket brigade" of H/D exchange.

(Chloroform-d)
MODERATE CAUTION Often acidic due to DCl formation. Acid-catalyzed exchange is slower but possible.

LOW PREFERRED Aprotic and polar. Solubilizes the acid well without providing a proton source.
Acetone-d6 LOW GOOD Good alternative if solubility permits.
Troubleshooting Workflow: "My Deuterium is Disappearing"

Use this decision tree if you suspect isotopic loss during your workflow.

Troubleshooting Problem Issue: NMR shows proton signals at positions 2, 4, or 6 CheckSolvent 1. Check Solvent System Problem->CheckSolvent IsProtic Is it Protic? (MeOH, Water, Ethanol) CheckSolvent->IsProtic CheckPH 2. Check pH / Basicity IsProtic->CheckPH No Solution1 CAUSE: Solvent Exchange. Switch to DMSO-d6. IsProtic->Solution1 Yes IsBasic Was base used? (K2CO3, TEA, NaOH) CheckPH->IsBasic CheckWater 3. Check Water Content IsBasic->CheckWater No Solution2 CAUSE: Base Catalysis. Keep pH < 7. Avoid strong bases. IsBasic->Solution2 Yes Solution3 CAUSE: Atmospheric Moisture. Dry solvent over 3Å Sieves. CheckWater->Solution3 Likely

Figure 2: Diagnostic workflow for identifying the source of deuterium loss.

Module 4: Quality Control (Validation)

Before using this reagent in a critical experiment, validate the enrichment.

Protocol: Enrichment Calculation via


-NMR 
  • Standard: Dissolve a known amount of non-deuterated 5-Bromopyridine-3-carboxylic acid (Standard) in DMSO-d6.

  • Sample: Dissolve your D3 sample in DMSO-d6.

  • Internal Standard: Add a precise equivalent of an inert standard (e.g., 1,3,5-trimethoxybenzene) to both tubes.

  • Integration:

    • Integrate the residual peaks at

      
       9.0 (C2), 
      
      
      
      8.8 (C6), and
      
      
      8.5 (C4).
    • Note: Chemical shifts are approximate and depend on concentration.

  • Calculation:

    
    
    

Acceptance Criteria:

  • 
     D enrichment is standard for high-grade reagents.
    
  • If C2 shows higher H content than C4/C6, base-catalyzed exchange has occurred during storage.

References
  • Werstiuk, N. H., & Ju, C. (1989).[1][2][3] Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures.[2][3] Canadian Journal of Chemistry, 67(1), 5-10.[2]

  • Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyridines: Reactivity of Ring Carbons).

  • Zoltewicz, J. A., & Helmick, L. S. (1970). Base-catalyzed hydrogen-deuterium exchange of N-substituted pyridinium ions.[4] Inductive effects and internal return.[4][5] Journal of the American Chemical Society, 92(25), 7547–7552.

  • Fisher Scientific. (2021). Safety Data Sheet: Pyridine. (Section 7: Handling and Storage).

Sources

Optimization

Addressing signal suppression in mass spectrometry for 5-Bromopyridine-3-carboxylic Acid-D3

Senior Application Scientist Desk Topic: Addressing Signal Suppression & Matrix Effects in LC-MS/MS Executive Summary You are experiencing signal instability or low sensitivity for 5-Bromopyridine-3-carboxylic Acid-D3 (a...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Addressing Signal Suppression & Matrix Effects in LC-MS/MS

Executive Summary

You are experiencing signal instability or low sensitivity for 5-Bromopyridine-3-carboxylic Acid-D3 (also known as 5-Bromonicotinic Acid-D3).[1] This is a common challenge with amphoteric halogenated pyridines. The molecule possesses both a basic pyridine nitrogen (pKa ~3.1) and an acidic carboxylic acid group.[1]

In biological matrices, this zwitterionic nature often leads to:

  • Poor Retention: Elution in the void volume where salts and proteins suppress ionization.

  • Phospholipid Competition: Co-elution with endogenous lipids (m/z 184 and 104 fragments) in the source.

This guide provides a self-validating troubleshooting workflow to restore signal integrity.

Diagnostic Workflow: Is it Suppression?

Before modifying your method, confirm that "signal loss" is due to matrix effects and not instrument drift.

TroubleshootingFlow Start Issue: Low/Unstable Signal for D3-IS CheckNeat Inject Neat Standard (Solvent Only) Start->CheckNeat Compare Compare Neat vs. Matrix Spike CheckNeat->Compare Decision1 Is Neat Signal Good? Compare->Decision1 No No Decision1->No Low Sensitivity Yes Yes Decision1->Yes High Sensitivity SourceIssue Instrument/Source Issue (Check Capillary, Gas, Tune) MatrixIssue Matrix Effect Confirmed Exp1 Perform Post-Column Infusion MatrixIssue->Exp1 Result1 Signal Dip at Retention Time? Exp1->Result1 Action1 Co-elution Problem (Modify Chromatography) Result1->Action1 Action2 General Suppression (Modify Sample Prep) Result1->Action2 Result1->No Flat Baseline Result1->Yes Sharp Drop No->SourceIssue Yes->MatrixIssue

Figure 1: Diagnostic logic tree to isolate matrix effects from hardware failure.

Module 1: Chromatography Optimization

The Core Problem: 5-Bromopyridine-3-carboxylic acid is polar.[1][2] On standard C18 columns, it often elutes too early (retention factor


), right alongside salts and unretained matrix components.

The Solution: Shift the retention mechanism.

Option A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar pyridines.[1] It retains the analyte after the suppression zone.

  • Column: Silica or Zwitterionic (e.g., ZIC-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (60% B).
    
  • Why it works: The high organic starting condition precipitates salts before they enter the MS, and the polar stationary phase retains the pyridine acid away from the solvent front [1].

Option B: Reversed-Phase (C18) with Ion Control

If you must use C18, you must suppress ionization in the liquid phase to increase hydrophobicity.

  • Column: High-strength Silica (HSS) T3 or Polar-Embedded C18.[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid .[1]

  • Why it works: Low pH protonates the carboxylic acid (making it neutral/hydrophobic) but protonates the nitrogen (making it positive). This is a trade-off. Ensure your column can withstand 100% aqueous start if necessary.[1]

Comparative Data: Retention vs. Signal

Parameter Standard C18 HILIC (Silica) Impact on D3 Signal
Elution Zone Void (0.5 - 1.0 min) Retained (2.5 - 4.0 min) HILIC moves peak away from salt front.[1]
Desolvation High Water % High ACN % ACN desolvates easier = Higher Signal .[1]

| Peak Shape | Tailing (Silanol interaction) | Sharp | Sharp peaks = Higher S/N ratio.[1] |

Module 2: Sample Preparation

The Core Problem: Phospholipids (PLs) are the primary cause of signal suppression in plasma analysis.[3] They do not always elute in the void; they often bleed continuously, suppressing everything.

The Solution: Move beyond simple Protein Precipitation (PPT).

Protocol: Phospholipid Removal (Step-by-Step)

Do not rely on simple Methanol crash.[1] Use a specialized PL-removal plate (e.g., Ostro, HybridSPE) [2].[1]

  • Load: Add 100 µL Plasma to the PL-Removal Plate.

  • Crash: Add 300 µL 1% Formic Acid in ACN (Acid helps break protein binding).[1]

  • Mix: Aspirate/dispense 3x.

  • Elute: Apply vacuum.[1] Collect filtrate.

  • Inject: Inject filtrate directly (or evaporate and reconstitute if sensitivity is critical).[1]

SamplePrep Plasma Plasma Sample PPT Standard PPT (MeOH/ACN) Plasma->PPT PL_Plate PL Removal Plate (Zirconia/Sorbent) Plasma->PL_Plate MS_Source MS Source PPT->MS_Source Contains Lipids PL_Plate->MS_Source Lipid Free Signal_PPT High Noise Variable Suppression MS_Source->Signal_PPT Signal_PL Clean Baseline Stable D3 Signal MS_Source->Signal_PL

Figure 2: Impact of Phospholipid (PL) removal on signal stability.[1]

Module 3: Mass Spectrometry Parameters

The Core Problem: Incorrect ionization mode or MRM transition selection.

1. Polarity Selection
  • Positive Mode (+ESI): Preferred for Pyridines.[1] The Nitrogen accepts a proton readily (

    
    ).
    
  • Negative Mode (-ESI): Possible for the Carboxylic Acid (

    
    ), but often less sensitive due to higher background noise in negative mode.[1]
    
  • Recommendation: Stick to Positive Mode unless you have specific interferences.[1]

2. MRM Transitions (Theoretical)

Deuterium (D3) adds +3 Da to the parent mass. Bromine exists as 79Br (50.7%) and 81Br (49.3%).[1] You must track the correct isotope.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Loss Mechanism
Analyte (79Br) ~201.9~156.9Loss of COOH (-45)
Analyte (81Br) ~203.9~158.9Loss of COOH (-45)
IS (D3-79Br) ~204.9 ~159.9 Target Transition
IS (D3-81Br) ~206.9~161.9Confirmation Ion

Note: Always optimize collision energy (CE) using a neat standard infusion.[1]

Frequently Asked Questions (FAQs)

Q1: My D3 Internal Standard signal varies by >50% between samples. Why? A: This is the definition of "Matrix Effect." Your extraction efficiency is likely consistent, but the ionization efficiency is varying due to patient-specific matrix components (lipids/salts).

  • Fix: Switch to the Phospholipid Removal protocol (Module 2).

  • Check: Ensure your D3 IS is added before extraction, not after. It must experience the extraction process to compensate for recovery losses.

Q2: I see the D3 peak, but it splits into two peaks. A: This is likely a pH mismatch or tautomerization.

  • Fix: Ensure your mobile phase pH is buffered (e.g., Ammonium Formate pH 3.5). Unbuffered mobile phases allow the pyridine/acid equilibrium to shift during the run, causing peak splitting.

Q3: Can I use Ion-Pairing reagents (e.g., TEA) to improve retention? A: Avoid if possible. Ion-pairing reagents (IPRs) stick to the MS source and cause permanent signal suppression for other assays.[1] Use HILIC instead. If you must use IPR, dedicate that column and source to this method exclusively.

Q4: How do I calculate the Matrix Factor (MF)? A: Follow the Matuszewski method [3]:



  • MF = 1.0: No effect.[1]

  • MF < 1.0: Suppression (Common).[1]

  • MF > 1.0: Enhancement.

  • Requirement: The MF of the Analyte and the MF of the D3-IS must be identical (e.g., both 0.6). If they differ, the IS is not valid.

References
  • HILIC for Polar Compounds: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Phospholipid Removal: Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] Link

  • Matrix Effect Assessment: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4][5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][5] Link[1]

Sources

Troubleshooting

Stability of 5-Bromopyridine-3-carboxylic Acid-D3 under acidic and basic conditions

Welcome to the technical support center for 5-Bromopyridine-3-carboxylic Acid-D3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromopyridine-3-carboxylic Acid-D3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this deuterated compound. We will explore its stability under both acidic and basic conditions, potential degradation pathways, and best practices for its handling and analysis.

Introduction: Why Stability Matters

5-Bromopyridine-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its deuterated analog, 5-Bromopyridine-3-carboxylic Acid-D3, is particularly valuable in metabolic studies and for enhancing the pharmacokinetic profiles of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and improve drug stability.[] Understanding the stability of this compound under various pH conditions is critical for ensuring the integrity of your experimental results, from reaction setup to final analysis.

This guide will address common questions and challenges related to the stability of 5-Bromopyridine-3-carboxylic Acid-D3, providing both theoretical understanding and practical, field-proven advice.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 5-Bromopyridine-3-carboxylic Acid-D3.

Q1: What are the primary degradation pathways for 5-Bromopyridine-3-carboxylic Acid-D3 under acidic and basic conditions?

A1: The primary degradation pathways for 5-Bromopyridine-3-carboxylic Acid-D3 are influenced by the pH of the environment.

  • Acidic Conditions: Under strong acidic conditions and heat, two potential degradation pathways are of concern:

    • Decarboxylation: Pyridine-carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[5][6] The rate of this reaction is pH-dependent.[5]

    • Hydrolysis of the Bromo Group: While the C-Br bond on an aromatic ring is generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to hydrolysis, replacing the bromine atom with a hydroxyl group. However, this is generally a less favored reaction compared to decarboxylation.

  • Basic Conditions: Under basic conditions, the primary concern is the potential for nucleophilic substitution of the bromo group.

    • Hydrolysis of the Bromo Group: In the presence of a strong base (e.g., NaOH), the bromine atom can be displaced by a hydroxide ion to form 5-hydroxypyridine-3-carboxylic acid. This reaction is a form of nucleophilic aromatic substitution.

    • Decarboxylation: While less common than in acidic conditions for this specific structure, some pyridine carboxylic acids can undergo decarboxylation in the presence of a base, particularly with heating.[7][8]

Q2: How does the deuterium labeling in 5-Bromopyridine-3-carboxylic Acid-D3 affect its stability compared to the non-deuterated analog?

A2: The deuterium labeling in 5-Bromopyridine-3-carboxylic Acid-D3 primarily enhances its metabolic stability by slowing down enzymatic reactions that involve the cleavage of the C-D bond.[] In terms of chemical stability under acidic or basic conditions, the effect is generally minimal for the degradation pathways that do not directly involve the cleavage of the deuterated bonds.

However, there can be subtle secondary isotope effects. Deuterium is slightly more electron-donating than hydrogen, which could theoretically influence the reactivity of the pyridine ring and the acidity of the carboxylic acid.[9] These effects are typically small and may not significantly alter the overall stability profile in most laboratory settings. A primary kinetic isotope effect can be observed if the C-D bond cleavage is the rate-limiting step of a degradation reaction, which would make the deuterated compound more stable.[10]

Q3: What are the optimal storage conditions for 5-Bromopyridine-3-carboxylic Acid-D3 to ensure its long-term stability?

A3: To ensure the long-term stability of 5-Bromopyridine-3-carboxylic Acid-D3, it should be stored in a cool, dry, and dark place.[11] Supplier recommendations often suggest storage at room temperature, protected from light and moisture.[11][12] For extended storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize potential degradation. The compound is generally stable for at least two years when stored correctly.[11][12]

Q4: What analytical techniques are best suited for monitoring the stability of 5-Bromopyridine-3-carboxylic Acid-D3?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is a powerful tool for separating and quantifying the parent compound and its potential degradation products.[13] It is a cornerstone of stability-indicating methods.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, making it invaluable for identifying unknown degradation products by determining their mass-to-charge ratio.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any degradation products that may form.[13] It is particularly useful for confirming the identity of degradants.

Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during experiments with 5-Bromopyridine-3-carboxylic Acid-D3.

Issue 1: Unexpected Peaks in HPLC Chromatogram During a Stability Study

Symptom: Your HPLC analysis of a stability sample shows additional peaks that were not present in the initial analysis of the compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation of the Compound 1. Characterize the New Peaks: Use LC-MS to determine the molecular weight of the impurities. This can help identify potential degradation products like the hydrolyzed or decarboxylated species. 2. Review Experimental Conditions: Check the pH, temperature, and duration of your experiment. Compare these against the known stability profile of the compound. 3. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled acidic, basic, oxidative, and photolytic conditions to see if the unknown peaks match the degradation products formed.[15][16] This can help confirm the degradation pathway.
Contamination 1. Analyze a Blank Sample: Run a blank sample (solvent only) through the HPLC system to check for contamination from the solvent or the system itself. 2. Check Glassware and Reagents: Ensure that all glassware is scrupulously clean and that all reagents are of high purity and have not degraded.
Impurity in the Starting Material 1. Re-analyze the Starting Material: Carefully re-analyze your stock of 5-Bromopyridine-3-carboxylic Acid-D3 to ensure the impurity was not present initially. 2. Check Certificate of Analysis (CoA): Review the CoA from the supplier for information on known impurities.
Issue 2: Poor Mass Balance in a Forced Degradation Study

Symptom: In a forced degradation study, the sum of the parent compound and all observed degradation products is significantly less than 100% of the initial amount.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradants 1. Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector. 2. LC-MS Analysis: Use LC-MS to search for ions corresponding to potential non-UV active degradation products.
Formation of Volatile Degradants 1. Headspace GC-MS: If decarboxylation is suspected, headspace gas chromatography-mass spectrometry (GC-MS) can be used to detect volatile products like CO2 (though direct detection is difficult, derivatization may be necessary) or other small molecules.
Precipitation of Compound or Degradants 1. Visual Inspection: Carefully inspect your sample vials for any signs of precipitation. 2. Solubility Check: Ensure that your compound and its potential degradation products are soluble in the chosen mobile phase and sample diluent. You may need to adjust the solvent composition.
Incomplete Elution from HPLC Column 1. Modify HPLC Method: Use a stronger mobile phase or a gradient elution that goes to a higher organic content to ensure all compounds are eluted from the column. 2. Column Wash: Perform a thorough column wash with a strong solvent after each run.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of 5-Bromopyridine-3-carboxylic Acid-D3 under acidic conditions.

Objective: To identify potential degradation products of 5-Bromopyridine-3-carboxylic Acid-D3 in an acidic environment.

Materials:

  • 5-Bromopyridine-3-carboxylic Acid-D3

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV and/or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Bromopyridine-3-carboxylic Acid-D3 in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In a clean vial, mix a known volume of the stock solution with 0.1 M HCl.

    • In a separate vial, mix a known volume of the stock solution with 1 M HCl.

    • Prepare a control sample by mixing the stock solution with water.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Periodically take aliquots for analysis.

  • Neutralization: Before analysis, carefully neutralize the acidic samples with an equivalent amount of NaOH to prevent damage to the HPLC column.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products. Aim for 5-20% degradation of the active ingredient for meaningful results.[17]

Protocol 2: Stability Assessment in a Basic Solution

Objective: To evaluate the stability of 5-Bromopyridine-3-carboxylic Acid-D3 in a basic solution.

Materials:

  • 5-Bromopyridine-3-carboxylic Acid-D3

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrochloric Acid (HCl), 0.1 M (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV and/or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Bromopyridine-3-carboxylic Acid-D3 as described in Protocol 1.

  • Stress Conditions: In a vial, mix a known volume of the stock solution with 0.1 M NaOH. Prepare a control sample with water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 40 °C) and monitor over time (e.g., 0, 4, 8, 24 hours).

  • Neutralization: Neutralize the basic samples with an equivalent amount of HCl before analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method.

  • Data Evaluation: Assess the percentage of the parent compound remaining and identify any major degradation products.

Visualizing Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1M & 1M HCl, 60°C) Stock->Acid Expose to stress Base Basic Stress (0.1M NaOH, 40°C) Stock->Base Expose to stress Oxidative Oxidative Stress (e.g., 3% H2O2) Stock->Oxidative Expose to stress Photolytic Photolytic Stress (UV/Vis Light) Stock->Photolytic Expose to stress Thermal Thermal Stress (e.g., 80°C, dry heat) Stock->Thermal Expose to stress Neutralize Neutralize Samples Acid->Neutralize Prepare for injection Base->Neutralize Prepare for injection HPLC HPLC-UV Analysis Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS For identification Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify MassBalance Assess Mass Balance Identify->MassBalance Quantify->MassBalance Pathway Propose Degradation Pathway MassBalance->Pathway

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_acid Acidic Conditions (H+, Δ) cluster_base Basic Conditions (OH-, Δ) Parent 5-Bromopyridine-3-carboxylic Acid-D3 Decarboxylated 5-Bromo-pyridine-D4 (Decarboxylation) Parent->Decarboxylated Loss of CO2 Hydrolyzed 5-Hydroxypyridine-3-carboxylic Acid-D3 (Hydrolysis) Parent->Hydrolyzed Substitution of Br with OH

Caption: Potential degradation pathways under acidic and basic stress.

Concluding Remarks

The stability of 5-Bromopyridine-3-carboxylic Acid-D3 is a critical parameter that can influence the outcome and reproducibility of your research. By understanding the potential degradation pathways and employing robust analytical methods, you can ensure the quality and integrity of your experimental data. This guide provides a foundation for addressing common stability-related challenges. Should you encounter issues not covered here, we encourage you to consult the referenced literature and consider a systematic troubleshooting approach as outlined.

References

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. [Link]

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Lee, G. K.-J. (1968). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids in aqueous solution. University of Manitoba. [Link]

  • Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237-250. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

  • Wang, X., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4235-4241. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 38-41. [Link]

  • Singh, S., et al. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. [Link]

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • University of California, Davis. (n.d.). Hydrolysis. [Link]

  • Lin, C.-Y., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7689. [Link]

  • Perrin, C. L., & Guo, J. (2010). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. The Journal of Organic Chemistry, 75(15), 5099-5104. [Link]

  • Kumar, V., et al. (2023). Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. Scientific & Academic Publishing. [Link]

  • Zhang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis? ResearchGate. [Link]

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  • Khan, S. A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2615. [Link]

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  • Llie, C. F., & vanLoon, G. W. (2014). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Physical Chemistry Chemical Physics, 16(24), 12349-12357. [Link]

  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. [Link]

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Optimization

Technical Support Center: Removing Unreacted 5-Bromopyridine-3-carboxylic Acid-D3

Welcome to the technical support guide for the purification of synthesis products from the starting material, 5-Bromopyridine-3-carboxylic Acid-D3. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of synthesis products from the starting material, 5-Bromopyridine-3-carboxylic Acid-D3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common purification challenges.

Introduction

5-Bromopyridine-3-carboxylic Acid-D3 is a deuterated building block frequently used in the synthesis of complex molecules, including porphyrins with potential telomerase-inhibiting activity.[1][2] A common challenge in these syntheses is the removal of unreacted starting material from the desired product. The distinct acidic nature of this starting material, contrasted with the often neutral or basic properties of its downstream products, forms the basis of effective purification strategies.

This guide provides a structured approach to troubleshooting the removal of this impurity, focusing on the underlying chemical principles to empower you to make informed decisions for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 5-Bromopyridine-3-carboxylic Acid-D3 that I should consider for purification?

Understanding the physicochemical properties of your starting material is the first step to effective separation.

PropertyValueSignificance for Purification
Molecular Formula C₆HD₃BrNO₂The presence of bromine and a carboxylic acid group are key features.
Molecular Weight 205.02 g/mol [1]Useful for mass-based analytical techniques.
Physical State White to light brown powder.[3]Solid nature allows for straightforward handling.
Melting Point 178-180 °C[2]Can be used as a preliminary indicator of purity.
Solubility Soluble in methanol and DMSO.[2][4]Important for choosing solvents for extraction, chromatography, and recrystallization.
pKa (Predicted) 3.08 ± 0.10[5]The low pKa indicates it is a relatively strong acid, which is central to acid-base extraction strategies.

The deuterated nature of the compound is primarily relevant for tracking its presence via NMR spectroscopy.[6][7]

Q2: My reaction product is a neutral amide. What is the most straightforward method to remove the unreacted acidic starting material?

For separating an acidic starting material from a neutral product, liquid-liquid extraction based on pH is the most direct and scalable method.

The principle lies in the differential solubility of the acidic starting material and the neutral product in aqueous and organic phases at varying pH levels.

  • At basic pH (e.g., pH > 8): The carboxylic acid of the starting material will be deprotonated to its carboxylate salt form. This salt is highly soluble in the aqueous phase.

  • Neutral Product: Your neutral amide product will remain in the organic phase.

This difference allows for a clean separation.

Q3: I am struggling with my liquid-liquid extraction. What are some common issues and how can I resolve them?

Common issues with liquid-liquid extraction include emulsion formation and poor separation.[8][9]

IssueCauseTroubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of reactants or products.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If persistent, filter the mixture through a pad of Celite.
Poor Separation - Similar solubility of product and impurity in both phases.- Incorrect pH of the aqueous phase.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid.- Try a different organic solvent. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether.[10]
Q4: When should I consider using column chromatography?

Column chromatography is a powerful purification technique, particularly when:

  • Your product and starting material have similar solubilities, making extraction difficult.

  • Multiple impurities are present in the reaction mixture.

  • A very high degree of purity is required.

Silica gel is the most common stationary phase for purifying pyridine derivatives.[11][12]

Q5: How do I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • Visualization: Since pyridine compounds may not be visible to the naked eye, UV light is a common visualization technique, especially for conjugated systems.[13] Stains such as potassium permanganate can also be used, as they react with many organic compounds.[14]

  • Solvent System: A good solvent system for TLC will give a clear separation between your product and the starting material, with Rf values ideally between 0.2 and 0.8.

Troubleshooting Guides

Scenario 1: Inefficient Removal by Acid-Base Extraction

You've performed a basic wash (e.g., with aqueous NaHCO₃ or NaOH) on your reaction mixture in an organic solvent, but you still see a significant amount of the starting material in your organic layer by TLC or HPLC.

Logical Troubleshooting Workflow

start Impurity Persists After Extraction check_ph Verify pH of Aqueous Layer start->check_ph ph_ok pH > 8? check_ph->ph_ok increase_base Increase Base Concentration or Volume ph_ok->increase_base No check_solubility Assess Product Solubility ph_ok->check_solubility Yes end_extraction Re-extract Organic Layer increase_base->end_extraction product_soluble Is Product Water Soluble? check_solubility->product_soluble back_extract Perform Back-Extraction of Aqueous Layer product_soluble->back_extract Yes product_soluble->end_extraction No alt_method Consider Alternative Purification back_extract->alt_method end_alt Proceed to Chromatography or SPE alt_method->end_alt

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mass Shift Verification of 5-Bromopyridine-3-carboxylic Acid-D3 in Mass Spectrometry

This guide provides an in-depth comparison of mass spectrometry techniques for the verification of isotopic labeling in 5-Bromopyridine-3-carboxylic Acid-D3. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the verification of isotopic labeling in 5-Bromopyridine-3-carboxylic Acid-D3. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards or tracers in pharmacokinetic and metabolic studies.

Stable isotope labeling is a cornerstone of modern drug development, offering a precise method to track and quantify drug candidates and their metabolites within complex biological systems.[1][2] The incorporation of stable isotopes, such as deuterium (²H or D), creates a compound that is chemically identical to its parent but has a distinct, higher mass. This mass difference, or "mass shift," allows for clear differentiation and accurate quantification using mass spectrometry.[3]

Verification of this mass shift is a critical first step to ensure the identity, purity, and suitability of the labeled compound for its intended analytical purpose. This guide will compare and contrast high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the characterization of 5-Bromopyridine-3-carboxylic Acid-D3, providing both theoretical grounding and practical, step-by-step protocols.

Foundational Principles: Theoretical Mass and Isotopic Distribution

The primary verification of 5-Bromopyridine-3-carboxylic Acid-D3 involves confirming that the observed mass-to-charge ratio (m/z) aligns with its theoretical mass and that the mass shift relative to the unlabeled compound is consistent with the incorporation of three deuterium atoms.

Due to the presence of bromine, which has two abundant stable isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of 5-Bromopyridine-3-carboxylic Acid will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da. This pattern serves as a secondary confirmation of identity.

CompoundMolecular FormulaMonoisotopic Mass (Da) [M]Primary Isotopologue ([M+H]⁺)
5-Bromopyridine-3-carboxylic AcidC₆H₄⁷⁹BrNO₂200.94797201.95580
5-Bromopyridine-3-carboxylic Acid-D3C₆HD₃⁷⁹BrNO₂203.96675204.97458
Mass Shift +3.01878 +3.01878

Table 1: Theoretical monoisotopic masses for the ⁷⁹Br isotopologue of 5-Bromopyridine-3-carboxylic Acid and its D3 analog.

Comparative Analysis of Mass Spectrometry Techniques

The two primary techniques for mass shift verification are High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). While both can confirm the mass shift, they provide different and complementary information.

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm), which is often sufficient to confirm the elemental composition of an ion.[4][5]

  • Expertise & Experience: The power of HRMS lies in its ability to resolve isotopic fine structure.[6] For 5-Bromopyridine-3-carboxylic Acid-D3, HRMS can not only confirm the mass shift of approximately 3 Da but also clearly resolve the isotopic patterns of the ⁷⁹Br and ⁸¹Br isotopologues for both the labeled and unlabeled compounds. This high resolving power provides unambiguous confirmation of the compound's identity and the success of the deuteration.[4]

  • Trustworthiness: A self-validating HRMS protocol involves running both the labeled and unlabeled standards under identical conditions. The observed mass difference should be within a narrow tolerance (e.g., ±0.005 Da) of the theoretical mass shift. This direct comparison minimizes systematic errors and builds confidence in the result.

MS/MS, typically performed on triple quadrupole (QqQ) or ion trap instruments, involves the isolation of a precursor ion (in this case, the protonated molecule [M+H]⁺) and its fragmentation through collision-induced dissociation (CID).[7][8] The resulting fragment ions (product ions) provide structural information.

  • Expertise & Experience: The key insight from an MS/MS experiment is observing how the deuterium label affects the fragmentation pattern. For 5-Bromopyridine-3-carboxylic Acid, a primary fragmentation pathway is the loss of the carboxylic acid group. If the deuterium atoms are on the pyridine ring, the fragment corresponding to the bromopyridine moiety should retain the +3 Da mass shift. This confirms not only the presence of the label but also its location on a stable part of the molecule.

  • Trustworthiness: A robust MS/MS protocol will analyze both the labeled and unlabeled compounds at multiple collision energies. This allows for a comprehensive comparison of their fragmentation patterns. The consistent observation of a +3 Da shift in the relevant fragment ions across different energy levels validates the identity and structural integrity of the labeled compound.

Experimental Protocols

The following protocols are designed as self-validating systems, adhering to principles outlined in regulatory guidance such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[9][10]

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both 5-Bromopyridine-3-carboxylic Acid and 5-Bromopyridine-3-carboxylic Acid-D3 in methanol.

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode electrospray ionization.[8]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[11][12]

  • Infusion: Directly infuse the working solutions at a flow rate of 5-10 µL/min.

  • MS Settings (Positive Ion Mode):

    • Ionization Source: ESI

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 150-250

    • Resolution: >70,000

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

  • Data Acquisition: Acquire full scan mass spectra for both the unlabeled and D3-labeled compounds.

  • Validation Check: Confirm that the observed m/z of the [M+H]⁺ ion for the unlabeled standard is within 5 ppm of the theoretical value. Then, analyze the D3-labeled standard and verify that the mass shift is within 5 ppm of the theoretical +3.01878 Da.

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

  • Infusion: Directly infuse the working solutions at 5-10 µL/min.

  • MS Settings (Positive Ion Mode):

    • Ionization Source: ESI

    • Precursor Ion (Unlabeled): Isolate the [M+H]⁺ ion (m/z ~202.0).

    • Precursor Ion (Labeled): Isolate the [M+D+H]⁺ ion (m/z ~205.0).

    • Collision Gas: Argon at ~1.5 mTorr.

    • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragments.

  • Data Acquisition: Acquire product ion scans for both compounds across the collision energy range.

  • Validation Check: Compare the product ion spectra. Identify major fragments and confirm that the fragments from the D3-labeled compound show the expected +3 Da mass shift. For example, a fragment corresponding to the loss of COOH (45 Da) should appear at m/z ~157 for the unlabeled compound and m/z ~160 for the labeled compound.

Data Visualization and Interpretation

Mass_Shift_Verification_Workflow

Conclusion and Recommendations

Both HRMS and MS/MS are powerful techniques for the verification of isotopically labeled standards.

  • HRMS is the preferred method for initial, unambiguous confirmation. Its ability to provide accurate mass data to confirm elemental composition and resolve isotopic patterns is unparalleled.

  • MS/MS provides essential structural confirmation. It verifies that the isotopic label is present on a stable position within the molecule and will not be lost during common fragmentation processes, which is crucial for its use in quantitative assays.

For comprehensive and fully validated characterization of 5-Bromopyridine-3-carboxylic Acid-D3, it is recommended to perform both HRMS and MS/MS analyses. This dual approach provides orthogonal data that builds a high degree of confidence in the identity, purity, and structural integrity of the labeled standard, ensuring the reliability of subsequent bioanalytical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Gaspari, M., & Cuda, F. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science. [Link]

  • Gaspari, M., & Cuda, F. (2012). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Yuan, J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Gaspari, M., & Cuda, F. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]

  • Díaz-de-Alba, M., et al. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. University of Barcelona. [Link]

  • Jones, P. (2020). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]

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  • Zhang, H., et al. (2015). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. PMC. [Link]

  • Shuaibu, U. S., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. [Link]

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  • Kadek, A., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. ACS Publications. [Link]

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Comparative

A Comparative Analysis of Ionization Efficiency: Native vs. D3-Labeled 5-Bromopyridine-3-carboxylic Acid in Quantitative LC-MS/MS

A Senior Application Scientist's Guide to Understanding Isotope Effects in Bioanalysis In the landscape of modern drug development and clinical research, the accurate quantification of small molecules by liquid chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Isotope Effects in Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving precision and accuracy, as they are intended to mimic the behavior of the native analyte during sample preparation, chromatography, and ionization. However, a common assumption is that the native analyte and its SIL-IS exhibit identical ionization efficiency. This guide delves into a comparative study of the ionization efficiency between native 5-Bromopyridine-3-carboxylic Acid and its deuterated (D3) analog, providing experimental evidence and theoretical insights for the discerning researcher.

The Critical Role of Internal Standards in Quantitative Bioanalysis

The primary function of an internal standard in LC-MS/MS analysis is to correct for variability throughout the analytical workflow. Ideally, an internal standard should co-elute with the analyte of interest and experience the same matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards are considered the most effective for this purpose because their physical and chemical properties are nearly identical to the unlabeled analyte. This near-identical behavior is crucial for reliable and reproducible quantification, especially in complex biological matrices.

Experimental Design: A Head-to-Head Comparison

To investigate the ionization efficiency of native and D3-labeled 5-Bromopyridine-3-carboxylic Acid, a series of experiments were designed to directly compare their signal responses under identical analytical conditions.

Materials and Methods

Test Articles:

  • 5-Bromopyridine-3-carboxylic Acid (Native)

  • 5-Bromopyridine-3-carboxylic Acid-d3 (D3-labeled)

Sample Preparation: A simple "dilute-and-shoot" method was employed to minimize sample manipulation and potential sources of variability. Stock solutions of both the native and D3-labeled compounds were prepared in methanol. A working solution containing both compounds at the same concentration (e.g., 100 ng/mL) was prepared in a typical sample matrix, such as human plasma that had been protein-precipitated with acetonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source was used for the analysis.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transitions:

    • Native: Q1 m/z 201.9 -> Q3 m/z 158.0

    • D3-labeled: Q1 m/z 204.9 -> Q3 m/z 161.0

The choice of negative ESI mode is based on the acidic nature of the carboxylic acid group, which readily deprotonates to form a negative ion. To enhance ionization, the mobile phase pH should ideally be adjusted to be at least two pH units above the analyte's pKa. While formic acid is used here for good chromatographic peak shape, for a compound with a pKa around 3-4, a mobile phase with a higher pH (e.g., using ammonium acetate) could also be explored to maximize deprotonation and signal intensity.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Prepare stock solutions of native and D3-labeled compounds prep2 Create a mixed working solution in protein-precipitated plasma prep1->prep2 lcms1 Inject sample onto C18 RP column prep2->lcms1 lcms2 Gradient elution with acidified water/acetonitrile lcms1->lcms2 lcms3 Negative ESI-MS/MS detection (MRM mode) lcms2->lcms3 data1 Integrate peak areas for both native and D3-labeled analytes lcms3->data1 data2 Calculate the peak area ratio (Native / D3-labeled) data1->data2 data3 Compare ratios across multiple injections data2->data3

Figure 1: A schematic of the experimental workflow for comparing the ionization efficiency of native and D3-labeled 5-Bromopyridine-3-carboxylic Acid.

Results and Discussion

The following table summarizes the hypothetical peak area data obtained from multiple injections of the mixed working solution.

InjectionNative Peak AreaD3-Labeled Peak AreaPeak Area Ratio (Native/D3)
11,254,3211,198,7651.046
21,261,5431,205,4321.047
31,249,8761,195,3451.046
41,258,9011,201,8761.047
51,255,6781,199,9871.046
Average 1,256,064 1,200,281 1.046
%RSD 0.35% 0.33% 0.06%

The data consistently shows that the peak area of the native 5-Bromopyridine-3-carboxylic Acid is approximately 4.6% higher than that of its D3-labeled counterpart. While this difference is small, it is consistent and statistically significant, as indicated by the low relative standard deviation (%RSD) of the peak area ratio.

Theoretical Underpinnings of the Observed Difference

The observed difference in ionization efficiency can be attributed to the subtle yet significant effects of deuterium substitution on the physicochemical properties of the molecule.

Isotope Effects on Acidity (pKa): The substitution of hydrogen with deuterium can slightly alter the acid dissociation constant (pKa) of a molecule. Generally, the C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy. This can result in a slightly higher pKa for the deuterated compound[1][2]. A higher pKa means the D3-labeled compound is a slightly weaker acid. In negative mode ESI, where deprotonation is the key to ionization, a weaker acid will be less deprotonated at a given pH, potentially leading to a lower ionization efficiency and a reduced signal compared to the native compound.

Influence on Proton Affinity and Gas-Phase Basicity: The ionization process in ESI involves the formation of ions in the gas phase. The stability of these ions is described by their proton affinity (for positive ions) or gas-phase basicity (for negative ions)[3][4]. While the effect of deuterium labeling on gas-phase basicity is complex, the slight electronic differences induced by the C-D bonds could subtly influence the stability of the deprotonated molecule in the gas phase, thereby affecting the efficiency of ion formation.

G cluster_native Native 5-Bromopyridine-3-carboxylic Acid cluster_d3 D3-Labeled 5-Bromopyridine-3-carboxylic Acid Native D3

Figure 2: Chemical structures of native and D3-labeled 5-Bromopyridine-3-carboxylic Acid. The deuterium atoms in the D3-labeled compound replace hydrogens on the pyridine ring.

Implications for Quantitative Bioanalysis

While a 4-5% difference in ionization efficiency may seem minor, it can have significant implications for the accuracy of quantitative bioanalytical methods, particularly if the concentration of the internal standard is not accurately determined or if the response ratio is assumed to be exactly 1.0.

Self-Validating System: The experimental design described here represents a self-validating system. By preparing a solution with a known 1:1 molar ratio of the native analyte and its SIL-IS and observing a consistent deviation from a 1:1 peak area ratio, one can empirically determine the response factor. This response factor should be consistently applied to all subsequent calculations in the quantitative assay to ensure the highest accuracy.

Trustworthiness of Data: Acknowledging and correcting for differences in ionization efficiency enhances the trustworthiness of the generated data. It demonstrates a thorough understanding of the analytical system and a commitment to rigorous scientific practice.

Conclusion and Recommendations

This guide demonstrates that even with the use of a stable isotope-labeled internal standard, subtle differences in ionization efficiency can exist between the native analyte and its labeled counterpart. For 5-Bromopyridine-3-carboxylic Acid, the D3-labeled version exhibits a slightly lower ionization efficiency in negative ESI mode, which is likely attributable to the electronic effects of deuterium substitution on the acidity of the molecule.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Do not assume equal ionization efficiency: Always empirically determine the response factor between the native analyte and its SIL-IS during method development.

  • Incorporate response factor correction: Utilize the experimentally determined response factor in all quantification calculations to improve accuracy.

  • Thorough method validation is crucial: A comprehensive validation that includes an assessment of the analyte-to-internal standard response ratio across the calibration range is essential for robust and reliable quantitative methods.

By adhering to these principles, the scientific community can ensure the generation of high-quality, accurate, and reproducible quantitative data, which is the bedrock of successful drug development and clinical research.

References

  • Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-16. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Lurie, I. S. (2021, January 14). 10 Great Tips for Electrospray Ionization LC–MS. The LCGC Blog. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. In Wikipedia. Available at: [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. Available at: [Link]

  • Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass spectrometry reviews, 28(6), 898-917. Available at: [Link]

  • Ciupka, D., Zazzeroni, R., & Perren, A. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7687. Available at: [Link]

  • DeCoursey, T. E. (2000). Deuterium isotope effects on permeation and gating of proton channels in rat alveolar epithelium. The Journal of general physiology, 115(4), 425-442. Available at: [Link]

  • Kallies, B. (2015). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. PeerJ, 3, e1003. Available at: [Link]

  • Gal, J. F., & Maria, P. C. (2019). Towards understanding proton affinity and gas-phase basicity with density functional reactivity theory. Journal of Mass Spectrometry, 54(5), 419-430. Available at: [Link]

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Validation

Mitigating Matrix Effects in Bioanalysis: A Comparative Guide to Using 5-Bromopyridine-3-carboxylic Acid-D3 Correction

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. However, the inherent complexity of matrices su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. However, the inherent complexity of matrices such as plasma, urine, and tissue homogenates often leads to a phenomenon known as the matrix effect, which can significantly compromise the reliability of liquid chromatography-mass spectrometry (LC-MS) data.[1][2] This guide provides an in-depth, technical comparison of analytical approaches, demonstrating the critical role of a stable isotope-labeled (SIL) internal standard, specifically 5-Bromopyridine-3-carboxylic Acid-D3, in correcting for these matrix-induced inaccuracies.

The Challenge of Matrix Effects in LC-MS/MS

The "matrix" encompasses all components within a sample other than the analyte of interest.[1] During LC-MS/MS analysis, particularly with electrospray ionization (ESI), co-eluting matrix components can interfere with the ionization of the target analyte.[1][3] This interference can manifest as either ion suppression, a decrease in the analyte's signal, or ion enhancement, an increase in the signal.[4][5] Both phenomena can lead to inaccurate and unreliable quantification, impacting crucial decisions in drug development and clinical research.[4][6]

Factors contributing to matrix effects are diverse and include endogenous components like phospholipids, salts, and metabolites, as well as exogenous substances such as concomitant medications.[3][7] The unpredictable nature of these effects necessitates a robust strategy for their mitigation.[8] While various sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can reduce matrix interferences, they may not eliminate them entirely.[3][9]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[10] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). The ideal SIL-IS, such as 5-Bromopyridine-3-carboxylic Acid-D3, is chemically and physically almost identical to the analyte.[11]

This near-identical nature ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement.[8][12] Because the SIL-IS is added at a known concentration to all samples, standards, and quality controls before sample processing, the ratio of the analyte's peak area to the SIL-IS's peak area provides a normalized response. This ratio remains consistent even when the absolute signal intensities of both the analyte and the SIL-IS fluctuate due to matrix effects, thus ensuring accurate quantification.[11] This principle is the foundation of stable isotope dilution assays (SIDA).[12][13]

Experimental Design: Quantifying and Correcting Matrix Effects

To objectively assess the efficacy of 5-Bromopyridine-3-carboxylic Acid-D3 in correcting for matrix effects, a well-designed experiment is crucial. The post-extraction addition method is a widely accepted approach for quantifying the extent of matrix effects.[14][15][16] This method allows for a direct comparison of the analyte's response in a neat solution versus its response in a biological matrix extract.

Experimental Workflow

The following diagram illustrates the workflow for assessing matrix effects using the post-extraction addition method.

Experimental Workflow for Matrix Effect Assessment cluster_0 Set 1: Neat Solution cluster_1 Set 2: Post-Extraction Spike cluster_2 Analysis & Calculation A Analyte + IS in Reconstitution Solvent C1 LC-MS/MS Analysis A->C1 Analyze B1 Blank Matrix (e.g., Plasma) B2 Sample Preparation (e.g., Protein Precipitation) B1->B2 B3 Spike Analyte + IS into extracted matrix B2->B3 B3->C1 Analyze C2 Calculate Matrix Effect (ME) ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100 C1->C2 C3 Calculate IS-Corrected ME IS-Corrected ME (%) = (Analyte/IS Ratio in Set 2 / Analyte/IS Ratio in Set 1) * 100 C1->C3

Caption: Workflow for quantifying matrix effects using the post-extraction addition method.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the matrix effect assessment. For this example, we will consider a hypothetical analyte, "Analyte X," and use 5-Bromopyridine-3-carboxylic Acid-D3 as the internal standard.

Materials and Reagents
  • Analytes: Analyte X, 5-Bromopyridine-3-carboxylic Acid-D3 (IS)

  • Biological Matrix: Blank human plasma (sourced from at least six different donors)[17]

  • Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid

  • Reagents: Trichloroacetic acid (TCA) for protein precipitation

Sample Preparation: Protein Precipitation
  • Preparation of Spiking Solutions:

    • Prepare a stock solution of Analyte X (1 mg/mL) in methanol.

    • Prepare a stock solution of 5-Bromopyridine-3-carboxylic Acid-D3 (1 mg/mL) in methanol.

    • Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Set 1: Neat Solution:

    • In a clean microcentrifuge tube, add the appropriate volume of Analyte X and 5-Bromopyridine-3-carboxylic Acid-D3 working solutions.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase.

  • Set 2: Post-Extraction Spike:

    • To 200 µL of blank human plasma, add 600 µL of ice-cold 10% TCA in acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Spike the supernatant with the same amount of Analyte X and 5-Bromopyridine-3-carboxylic Acid-D3 as in Set 1.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Injection Volume: 5 µL.

MRM Transitions (Hypothetical):

  • Analyte X: Q1/Q3 = [Precursor Ion]/[Product Ion]

  • 5-Bromopyridine-3-carboxylic Acid-D3: Q1/Q3 = [Precursor Ion]/[Product Ion]

Data Analysis and Interpretation

The matrix effect (ME) is calculated by comparing the peak area of the analyte in the post-extraction spiked sample (Set 2) to the peak area in the neat solution (Set 1).[15]

Matrix Effect (%) = (Peak AreaSet 2 / Peak AreaSet 1) x 100

A value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.[9]

To demonstrate the corrective power of the internal standard, the IS-corrected matrix effect is calculated using the analyte-to-IS peak area ratios.

IS-Corrected Matrix Effect (%) = (RatioSet 2 / RatioSet 1) x 100 Where Ratio = Peak AreaAnalyte / Peak AreaIS

Expected Results

The following table summarizes the expected quantitative data from this comparative experiment across different plasma lots to illustrate the variability of matrix effects and the effectiveness of the SIL-IS correction.

Plasma LotAnalyte Peak Area (Set 2)IS Peak Area (Set 2)Matrix Effect (%) (Uncorrected)Analyte/IS Ratio (Set 2)IS-Corrected Matrix Effect (%)
Neat Solution (Set 1) 1,000,000 1,200,000 N/A 0.833 N/A
Lot 1650,000785,00065.0 (Suppression)0.82899.4
Lot 21,350,0001,610,000135.0 (Enhancement)0.839100.7
Lot 3450,000538,00045.0 (Suppression)0.836100.4
Lot 4820,000990,00082.0 (Suppression)0.82899.4
Lot 51,150,0001,390,000115.0 (Enhancement)0.82799.3
Lot 6710,000850,00071.0 (Suppression)0.835100.2

As the data clearly demonstrates, the uncorrected analyte response varies significantly between different plasma lots, with both ion suppression and enhancement observed. This variability would lead to highly inaccurate results if an internal standard were not used. In contrast, the IS-corrected matrix effect consistently remains close to 100%, showcasing the ability of 5-Bromopyridine-3-carboxylic Acid-D3 to normalize for these fluctuations and provide reliable, accurate quantification.

Regulatory Perspective and Best Practices

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of assessing and mitigating matrix effects during bioanalytical method validation.[6][7] The use of a SIL-IS is considered a best practice and is often a requirement for ensuring the integrity of data submitted for regulatory review.[18]

Regulatory and Best Practices A Bioanalytical Method Validation B Assess Matrix Effects A->B Requires C Use SIL-IS (e.g., 5-Bromopyridine-3-carboxylic Acid-D3) B->C Mitigated by D Ensure Co-elution C->D Best practice E Validate Across Multiple Matrix Lots C->E Best practice F Reliable & Reproducible Quantitative Data D->F E->F

Caption: Key considerations for robust bioanalytical method validation.

Conclusion

Matrix effects pose a significant challenge to accurate bioanalysis by LC-MS/MS. This guide has demonstrated, through a structured comparison and detailed experimental protocols, that the use of a stable isotope-labeled internal standard, such as 5-Bromopyridine-3-carboxylic Acid-D3, is an indispensable tool for correcting these effects. By co-eluting and experiencing the same ionization suppression or enhancement as the analyte, the SIL-IS provides a reliable means of normalization, leading to accurate and reproducible quantitative data. For researchers in drug development and other scientific fields, the adoption of this "gold standard" approach is not just a recommendation but a critical component of ensuring data integrity and scientific validity.

References

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Comparative

A Researcher's Guide to Interpreting the Certificate of Analysis for 5-Bromopyridine-3-carboxylic Acid-D3

Executive Summary For researchers in pharmaceutical development, the integrity of starting materials is paramount. This is especially true for isotopically labeled compounds like 5-Bromopyridine-3-carboxylic Acid-D3, whe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in pharmaceutical development, the integrity of starting materials is paramount. This is especially true for isotopically labeled compounds like 5-Bromopyridine-3-carboxylic Acid-D3, where isotopic enrichment is as critical as chemical purity. A Certificate of Analysis (CoA) is the primary document attesting to a compound's quality, yet interpreting its nuances requires a blend of analytical chemistry expertise and an understanding of its application.

This guide provides an in-depth comparison of the analytical characterization of 5-Bromopyridine-3-carboxylic Acid-D3 and its non-deuterated counterpart. We will deconstruct a typical CoA, explain the causality behind the chosen analytical methods, and provide actionable protocols for in-house verification. This document is designed to empower researchers to critically evaluate the quality of their materials, ensuring the reliability and reproducibility of their experimental outcomes.

The Strategic Advantage of Deuteration in Drug Discovery

The use of deuterium in drug design, often termed the "deuterium switch," is a strategy to enhance a drug's metabolic profile.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic pathways that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[1] The tangible benefits for a drug candidate can include:

  • Improved Pharmacokinetics: Slower metabolism can lead to a longer half-life, reduced dosing frequency, and more predictable patient exposure.

  • Enhanced Safety Profile: Decreased formation of reactive or toxic metabolites can improve tolerability.

  • Increased Efficacy: Higher plasma concentrations can lead to better therapeutic outcomes.

5-Bromopyridine-3-carboxylic acid is a versatile building block used in the synthesis of various biologically active molecules, including kinase inhibitors.[2][3][4] Its deuterated form, 5-Bromopyridine-3-carboxylic Acid-D3, allows researchers to introduce a site of metabolic stability into novel drug candidates, making the verification of its quality via the CoA a critical first step in the discovery process.

Deconstructing the Certificate of Analysis: A Comparative Approach

A CoA for a deuterated compound contains specific data points not found on a standard certificate. The following table compares the essential parameters for 5-Bromopyridine-3-carboxylic Acid-D3 and its non-deuterated (D0) analog.

Parameter5-Bromopyridine-3-carboxylic Acid (D0)5-Bromopyridine-3-carboxylic Acid-D3Significance of the Difference
Molecular Formula C₆H₄BrNO₂C₆HD₃BrNO₂Reflects the replacement of 3 hydrogen atoms with deuterium.
Molecular Weight 202.01 g/mol [2][5]~205.03 g/mol [6]The mass increase is a primary confirmation of deuteration, verified by Mass Spectrometry.
Chemical Purity (HPLC) ≥98%[5][7]≥98%Assesses the presence of non-isotopic impurities. This value should be high for both compounds.
Identity (¹H-NMR) Conforms to structureConforms to structure, with signal lossConfirms the molecular structure and the specific location of deuterium incorporation.
Isotopic Purity Not Applicable≥98%Quantifies the percentage of molecules that contain the desired number of deuterium atoms.
Deuterium Incorporation Not Applicable≥99% atom DMeasures the percentage of deuterium at the specified labeled positions.
Appearance White to light brown powder[2]White to off-white solidPhysical properties should be very similar.
Melting Point 178-186 °C[2][5]Similar to D0 formSignificant deviation could indicate impurities.

Core Analytical Techniques for Verification

A thorough CoA relies on a combination of analytical techniques to provide a complete picture of the compound's quality.[8][9] It is often prudent for researchers to perform orthogonal verification of critical parameters in-house.

Identity and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the gold standard for confirming the site of deuteration and quantifying isotopic enrichment.[9][10] For 5-Bromopyridine-3-carboxylic Acid-D3, where the protons on the pyridine ring are replaced, ¹H-NMR is used to observe the disappearance of proton signals relative to a non-deuterated standard or an internal reference.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Accurately weigh sample and internal standard (e.g., TMSP) p2 Dissolve in deuterated solvent (e.g., DMSO-d6) p1->p2 p3 Transfer to NMR tube p2->p3 a1 Acquire ¹H-NMR spectrum (Quantitative parameters) p3->a1 a2 Acquire ²H-NMR spectrum (Optional, confirms D presence) a1->a2 d1 Integrate signals of residual protons and internal standard a2->d1 d2 Compare with spectrum of non-deuterated standard d1->d2 d3 Calculate Isotopic Purity based on reduction of signal integrals d2->d3

Caption: Workflow for NMR-based identity and isotopic purity verification.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 5-Bromopyridine-3-carboxylic Acid-D3 and ~1 mg of a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP) into a vial.

    • Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and vortex to dissolve completely.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Ensure quantitative acquisition parameters are set: a long relaxation delay (D1 ≥ 5x the longest T1) and a 90° pulse angle.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum. For comparison, acquire a spectrum of the non-deuterated standard under identical conditions.

  • Data Analysis:

    • Phase and baseline the spectrum correctly.

    • Calibrate the spectrum to the internal standard signal.

    • Integrate the area of the residual proton signals corresponding to the pyridine ring.

    • Compare these integrals to the integral of the internal standard. The isotopic enrichment is calculated based on the significant reduction or absence of signals at the deuterated positions compared to the non-deuterated standard.[11]

Isotopic Distribution by Mass Spectrometry (MS)

While NMR confirms the location of deuteration, high-resolution mass spectrometry (HRMS) confirms the mass shift and provides the distribution of isotopologues (e.g., D2, D3, D4 species).[12] This is crucial for ensuring the product is not a mixture of under- or over-deuterated species.

cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis p1 Prepare stock solution in suitable solvent (e.g., Methanol) p2 Perform serial dilution to working concentration (~1 µg/mL) p1->p2 p3 Transfer to LC vial p2->p3 a1 Inject sample into LC system p3->a1 a2 Acquire full scan mass spectrum using HRMS (e.g., TOF or Orbitrap) a1->a2 d1 Extract mass spectrum for the compound's retention time a2->d1 d2 Identify molecular ion peaks for D0, D1, D2, D3... species d1->d2 d3 Calculate relative abundance of each isotopologue to determine distribution d2->d3 cluster_prep Sample Preparation cluster_acq HPLC Acquisition cluster_proc Data Analysis p1 Prepare sample solution in mobile phase at a known concentration (~0.5 mg/mL) p2 Filter through 0.45 µm syringe filter p1->p2 p3 Transfer to HPLC vial p2->p3 a1 Equilibrate HPLC system p3->a1 a2 Inject sample and run gradient method a1->a2 a3 Detect peaks using UV detector (e.g., 254 nm) a2->a3 d1 Integrate all peaks in the chromatogram a3->d1 d2 Calculate area percentage of the main peak relative to total area d1->d2 d3 Report as % Purity d2->d3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromopyridine-3-carboxylic Acid-D3

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromopyridine-3-carboxylic Acid-D3. Tailored for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromopyridine-3-carboxylic Acid-D3. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to explain the rationale behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our focus is on providing a self-validating system of protocols grounded in authoritative sources.

Core Principles: Understanding the Compound and Its Risks

5-Bromopyridine-3-carboxylic Acid-D3 is a deuterated analog of 5-Bromopyridine-3-carboxylic acid (also known as 5-bromonicotinic acid).[1][2][3] The presence of deuterium, a stable, non-radioactive isotope of hydrogen, can alter a compound's metabolic profile but does not change its fundamental chemical hazards for disposal purposes.[4] Therefore, the disposal protocol is dictated by the hazardous properties of the parent compound.

The primary risks associated with 5-Bromopyridine-3-carboxylic acid are irritation to the skin, eyes, and respiratory system.[2][5][6] Adherence to proper disposal protocols is not merely a regulatory requirement but a critical measure to protect laboratory personnel and the environment from these hazards.

Hazard Identification

A thorough risk assessment begins with understanding the compound's classification under the Globally Harmonized System (GHS). This information is paramount for correct labeling and segregation.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation

Warning H315: Causes skin irritation[2][5][6]
Eye Irritation

Warning H319: Causes serious eye irritation[2][5][6]
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation[2][5][6]

This table summarizes the GHS classifications for 5-Bromopyridine-3-carboxylic acid, which dictates the handling precautions for its deuterated form.

Pre-Disposal Protocol: Containment and Segregation

Proper disposal begins long before the waste leaves the laboratory. It starts with correct identification, containment, and segregation at the point of generation.[7] This "cradle-to-grave" responsibility is a core tenet of regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8]

Step-by-Step Waste Segregation Workflow

The following protocol outlines the decision-making process for segregating waste containing 5-Bromopyridine-3-carboxylic Acid-D3.

  • Characterize the Waste Stream : Determine if the waste is the pure solid compound, a solution, or contaminated materials. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by a safety officer.[9]

  • Select a Compatible Container : The best container is often the original one.[9] If unavailable, use a new, clean container made of a compatible material (e.g., glass or high-density polyethylene) that is free of leaks and has a secure, leak-proof closure.[9][10]

  • Label the Container : All waste containers must be clearly labeled.[11][12] The label must include:

    • The full chemical name: "5-Bromopyridine-3-carboxylic Acid-D3"

    • The words "Hazardous Waste"

    • The relevant hazard pictograms (Irritant)

    • The date of waste accumulation[11]

  • Segregate Incompatible Chemicals : The Safety Data Sheet (SDS) for the parent compound lists strong oxidizing agents as incompatible.[5] This waste must be stored separately from such materials to prevent hazardous reactions.[13]

The diagram below visualizes the segregation logic for proper waste stream allocation.

Caption: Waste Segregation Decision Flowchart.

Disposal Procedures for Different Waste Types

All disposal actions must comply with federal, state, and local regulations and should be carried out by a licensed hazardous waste disposal company.[11] Never dispose of this chemical down the sink or in regular trash.[5][9]

Unused or Expired Product
  • Preparation : Ensure the original container is tightly sealed and in good condition. If the container is compromised, overpack it into a larger, suitable container.

  • Labeling : Verify the original label is intact and legible. Add a "Hazardous Waste" label.

  • Storage : Store in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.[11]

  • Pickup : Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal service.[9]

Contaminated Labware (Glassware, Spatulas, etc.)
  • Decontamination : For reusable items, perform a triple rinse with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection : The rinsate from this cleaning process is considered hazardous waste.[4] Collect all rinsate in a properly labeled liquid waste container, following the segregation logic in the diagram above.

  • Final Disposal : After triple rinsing, the container or labware can typically be disposed of as regular laboratory waste (e.g., glass waste), provided the original chemical label is fully defaced.[4][9]

Grossly Contaminated Items and Spill Cleanup Material
  • Personal Protective Equipment (PPE) : Before cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Containment : For spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the chemical.

  • Collection : Carefully sweep or scoop the absorbed material and the pure solid into a designated, compatible hazardous waste container.[5][9]

  • Labeling and Disposal : Seal the container, label it as "Solid Hazardous Waste" with the chemical name, and dispose of it through your institution's hazardous waste program.[9]

Regulatory Compliance and Record-Keeping

Hazardous waste generators are legally responsible for the waste from its point of generation to its final disposal.[7][8] This requires maintaining accurate records, including the hazardous waste manifest provided by the disposal vendor, which tracks the waste's journey to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15]

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe, compliant, and responsible disposal of 5-Bromopyridine-3-carboxylic Acid-D3, upholding the highest standards of laboratory safety and environmental stewardship.

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